SUN 1334H
Descripción
Propiedades
IUPAC Name |
2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O3.2ClH/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29;;/h1-10,23H,11-17H2,(H,28,29);2*1H/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQMKGKFTBFMGE-SEPHDYHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607736-84-5 | |
| Record name | 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-ylbut-2-enyloxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607736845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUN-1334H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKT19VDE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SUN 1334H
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN 1334H is a potent and selective second-generation histamine H1 receptor antagonist that was under development for the treatment of allergic disorders. Preclinical studies demonstrated its high affinity for the H1 receptor and potent antihistaminic effects in various in vitro and in vivo models. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacology, key experimental findings, and a summary of its clinical development status.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The primary mechanism of action of this compound is as a potent and highly selective antagonist of the histamine H1 receptor.[1][2][3][4] By binding to the H1 receptor, this compound competitively inhibits the binding of histamine, thereby preventing the downstream signaling cascade that leads to the physiological and pathological effects of histamine. This includes effects such as smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[3][5]
Signaling Pathway
The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that mediate the pro-inflammatory and allergic responses associated with histamine. This compound, by blocking the initial binding of histamine, effectively prevents this entire signaling cascade.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Parameter | Value | Species/System | Reference |
| Ki (Histamine H1 Receptor) | 9.7 nM | Recombinant | [1][2][3][4] |
| IC50 (Histamine H1 Receptor) | 20.3 nM | Recombinant | [4] |
| IC50 (Histamine-induced Contractions) | 0.198 µM | Isolated Guinea Pig Ileum | [1][4][5] |
Table 2: Selectivity Profile
This compound demonstrated high selectivity for the histamine H1 receptor with no or insignificant affinity for a panel of other receptors and enzymes at concentrations well above its H1 receptor binding affinity.[1]
| Receptor/Enzyme | Activity |
| Cholinergic Receptors | No significant effect |
| H2-Histaminergic Receptors | No significant effect |
| Serotonergic Receptors | No significant effect |
| Adrenergic Receptors | No significant effect |
| hERG K+ Channels | No modulation at concentrations up to 100 µM |
Key Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Histamine H1 Receptor Binding Assay
This assay was performed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
-
System: Recombinant cells expressing the human histamine H1 receptor.
-
Radioligand: A radiolabeled compound that specifically binds to the H1 receptor.
-
Procedure:
-
Cell membranes expressing the H1 receptor were incubated with the radioligand and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a scintillation counter.
-
The Ki value was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
Functional Assay: Histamine-Induced Contractions of Isolated Guinea Pig Ileum
This ex vivo assay was used to assess the functional antagonist activity of this compound.
-
Tissue: Isolated segments of guinea pig ileum.
-
Apparatus: Organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Procedure:
-
The ileum segment was mounted in the organ bath and connected to an isometric force transducer to record contractions.
-
A cumulative concentration-response curve to histamine was established to determine the baseline contractile response.
-
The tissue was then incubated with this compound for a specific period.
-
A second histamine concentration-response curve was generated in the presence of this compound.
-
The inhibitory effect of this compound was quantified by the rightward shift of the concentration-response curve and the calculation of the IC50 value.[1][2][4][5]
-
In Vivo Models of Allergic Response
This compound was evaluated in several animal models to determine its efficacy in vivo.
-
Histamine-Induced Bronchospasm in Guinea Pigs:
-
Guinea pigs were pre-treated with oral this compound or vehicle.
-
Animals were then challenged with an aerosolized histamine solution.
-
The onset and severity of bronchoconstriction were measured, and the protective effect of this compound was determined.[1]
-
-
Histamine-Induced Skin Wheal in Beagle Dogs:
-
Beagle dogs received an oral dose of this compound or vehicle.
-
Histamine was injected intradermally at various time points after drug administration.
-
The size of the resulting wheal and flare response was measured to assess the extent and duration of antihistaminic activity.[1]
-
-
Ovalbumin-Induced Rhinitis in Guinea Pigs:
-
Guinea pigs were sensitized to ovalbumin.
-
Following sensitization, animals were challenged with intranasal ovalbumin to induce an allergic rhinitis-like response.
-
This compound was administered orally prior to the challenge, and its effect on sneezing, nasal discharge, and vascular permeability was evaluated.[1]
-
Clinical Development and Status
This compound progressed to Phase 1/2 clinical trials. A study registered under CTRI/2012/03/002497 was designed to evaluate the effect of escalating doses of this compound on the QT interval in healthy subjects.[1] However, the development of this compound was discontinued in 2013.[5]
Conclusion
This compound is a potent and selective histamine H1 receptor antagonist with a well-characterized preclinical profile. Its mechanism of action is centered on the competitive inhibition of histamine binding to the H1 receptor, thereby blocking the downstream signaling events that mediate allergic and inflammatory responses. Extensive in vitro and in vivo studies demonstrated its efficacy in models of allergic rhinitis, bronchospasm, and cutaneous allergic reactions. Despite its promising preclinical data, the clinical development of this compound was terminated. This technical guide provides a comprehensive summary of the scientific understanding of this compound's mechanism of action for the reference of researchers and professionals in the field of drug development.
References
- 1. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
SUN 1334H: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of SUN 1334H, a potent and selective histamine H1 receptor antagonist. This guide details its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used in its preclinical evaluation.
Core Chemical and Pharmacological Properties
This compound is a novel, orally active antihistamine distinguished by its high affinity and selectivity for the histamine H1 receptor. Preclinical studies have demonstrated its potential for the treatment of allergic conditions such as allergic rhinitis and urticaria, with a favorable safety profile that includes a lack of sedative effects.
Chemical Structure and Identification
| Property | Value |
| IUPAC Name | (E)-2-((4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)but-2-en-1-yl)oxy)acetic acid |
| Chemical Formula | C23H26F2N2O3 |
| Molecular Weight | 416.47 g/mol |
| CAS Number (Free Base) | 607737-00-8 |
| CAS Number (HCl Salt) | 607736-84-5 |
In Vitro Pharmacological Profile
The following table summarizes the key in vitro pharmacological parameters of this compound, highlighting its potency and selectivity as a histamine H1 receptor antagonist.
| Parameter | Value | Experimental Model |
| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nM[1][2] | Radioligand binding assay |
| Histamine-Induced Guinea Pig Ileum Contraction (IC50) | 0.198 µM[1][2] | Isolated tissue functional assay |
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety models. This systematic approach provided a comprehensive understanding of the compound's pharmacological profile.
Preclinical evaluation workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Histamine H1 Receptor Binding Assay
This assay was performed to determine the binding affinity of this compound for the histamine H1 receptor.
-
Principle: A competitive radioligand binding assay is used, where the test compound (this compound) competes with a radiolabeled ligand for binding to the H1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the receptor membrane preparation with various concentrations of this compound and a fixed concentration of [3H]-mepyramine.
-
Allow the reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Isolated Guinea Pig Ileum Contraction Assay
This functional assay was used to evaluate the antagonist activity of this compound against histamine-induced smooth muscle contraction.
-
Principle: The guinea pig ileum contains histamine H1 receptors, and their activation by histamine leads to muscle contraction. An antagonist will inhibit this contraction.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Tyrode's physiological salt solution.
-
Histamine.
-
This compound.
-
Organ bath with an isotonic transducer.
-
-
Procedure:
-
Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contractions by adding cumulative concentrations of histamine to the organ bath to establish a concentration-response curve.
-
After washing the tissue, incubate it with a known concentration of this compound for a specified period.
-
Repeat the cumulative addition of histamine in the presence of this compound.
-
Measure the contractile responses and calculate the IC50 value for this compound, which is the concentration that causes a 50% inhibition of the maximal histamine-induced contraction.
-
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This in vivo model was used to assess the efficacy of this compound in a relevant animal model of allergic rhinitis.
-
Principle: Guinea pigs are sensitized to ovalbumin, an allergen, and then challenged with it to induce an allergic rhinitis-like response, characterized by sneezing and nasal rubbing.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Ovalbumin (OVA).
-
Aluminum hydroxide as an adjuvant.
-
This compound.
-
-
Procedure:
-
Sensitize the guinea pigs by intraperitoneal injection of OVA emulsified in aluminum hydroxide on alternate days for a specified period.
-
After the sensitization period, orally administer this compound or vehicle to the animals.
-
After a defined time, challenge the animals by intranasal administration of OVA.
-
Observe and count the number of sneezes and nasal rubs for a set period after the challenge.
-
Compare the allergic responses in the this compound-treated group to the vehicle-treated group to determine the efficacy of the compound.
-
Safety Pharmacology
This compound underwent a comprehensive safety pharmacology evaluation to assess its potential for adverse effects on major physiological systems.
Cardiovascular Safety
The cardiovascular safety of this compound was evaluated to identify any potential for cardiac adverse effects.
-
hERG K+ Current Assay: this compound was tested for its ability to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common cause of drug-induced QT prolongation.
-
In Vivo ECG Monitoring: The effects of this compound on electrocardiogram (ECG) parameters were assessed in conscious, telemetered dogs.
Central Nervous System (CNS) Safety
The potential for CNS side effects, particularly sedation, was a key aspect of the safety evaluation of this compound.
-
Functional Observational Battery: A series of observational tests were conducted in rats to detect any behavioral or neurological changes following administration of this compound.
-
Pentobarbital-Induced Sedation: The effect of this compound on pentobarbital-induced sleeping time was assessed in mice to evaluate its sedative potential.
The results of these safety pharmacology studies indicated that this compound has a favorable safety profile, with no significant cardiovascular or CNS side effects at therapeutically relevant doses.[1]
References
An In-depth Technical Guide to the Histamine H1 Receptor Binding Affinity of SUN 1334H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The document delves into the quantitative binding affinity, the experimental protocols used for its determination, and the associated molecular signaling pathways.
Core Data Presentation: Quantitative Binding Affinity
This compound exhibits a high binding affinity for the histamine H1 receptor, as determined by in vitro pharmacological assays. This strong affinity underlies its potent antihistaminic effects observed in preclinical studies.[1][2][3] The key quantitative parameters are summarized below.
| Parameter | Value | Species/System | Assay Type | Reference |
| Inhibition Constant (Ki) | 9.7 nM | Not Specified | In vitro receptor binding assay | [1][4][5] |
| Half-maximal Inhibitory Concentration (IC50) | 20.3 nM | Not Specified | In vitro receptor binding assay | [4] |
| Half-maximal Inhibitory Concentration (IC50) | 0.198 µM | Guinea-pig | Inhibition of histamine-induced contractions of isolated ileum | [1][4] |
Experimental Protocols
The determination of the binding affinity of this compound for the histamine H1 receptor is primarily achieved through competitive radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This in vitro assay quantifies the affinity of a test compound (this compound) for a target receptor (histamine H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated H1 receptor antagonist, such as [³H]-mepyramine.[6][7][8][9]
-
Test Compound: this compound.
-
Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.[7]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor are prepared and diluted in the assay buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in microplates or test tubes. Each well or tube contains the cell membranes, a fixed concentration of the radioligand ([³H]-mepyramine), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.[10]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of Histamine-Induced Contractions
This ex vivo assay measures the functional antagonism of this compound against histamine-induced smooth muscle contraction.
Objective: To determine the IC50 value of this compound in a functional biological system.
Materials:
-
Tissue: Isolated guinea-pig ileum.[1]
-
Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Tyrode's solution).
-
Histamine: The agonist to induce contraction.
-
This compound: The antagonist.
-
Isotonic Transducer and Recording System: To measure tissue contraction.
Procedure:
-
Tissue Preparation: A section of the guinea-pig ileum is dissected and mounted in an organ bath containing the physiological salt solution, which is aerated and maintained at a constant temperature.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Agonist Response: A cumulative concentration-response curve to histamine is generated to determine the maximal contraction.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set period.
-
Challenge with Agonist: The concentration-response curve to histamine is repeated in the presence of this compound.
-
Data Analysis: The inhibitory effect of this compound is quantified by the rightward shift of the histamine concentration-response curve. The IC50 value is the concentration of this compound that produces a 50% inhibition of the maximal histamine-induced contraction.[1]
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[10][11][12] Upon activation by histamine, this pathway leads to the generation of second messengers and subsequent cellular responses. This compound acts as an antagonist, blocking the initiation of this cascade by preventing histamine binding.
Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the logical steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
In Vitro Characterization of SUN 1334H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The data presented herein summarizes its binding affinity, functional activity, selectivity, and safety pharmacology, offering valuable insights for researchers and professionals in the field of drug development.
Core Pharmacological Profile
This compound has been characterized as a high-affinity antagonist for the histamine H1 receptor. Its in vitro properties demonstrate potent and selective inhibition of H1 receptor-mediated signaling pathways.
Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Histamine H1 Receptor Binding Affinity
| Parameter | Value (nmol/L) |
| Inhibition Constant (Ki) | 9.7[1][2][3] |
Table 2: Functional Inhibitory Activity
| Assay | Parameter | Value (µmol/L) |
| Histamine-Induced Guinea Pig Ileum Contraction | IC50 | 0.198[1][2][3] |
Table 3: Selectivity and Safety Pharmacology
| Target/Assay | Result |
| Cholinergic, H2-histaminergic, serotonergic, adrenergic receptor agonists, BaCl2 | No significant effect on induced tissue contractions[1][2][3] |
| Panel of other receptors and enzymes | No or insignificant affinity[1][2][3] |
| hERG K+ currents in CHO-K1 cells | No modulation at concentrations up to 100 µmol/L[1][2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of this compound to the histamine H1 receptor through competition with a radiolabeled ligand.
-
Principle: The assay measures the ability of this compound to displace a known H1 receptor radioligand, such as [3H]-mepyramine, from its binding site on cell membranes expressing the receptor. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibition constant (Ki).
-
Materials:
-
Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-mepyramine.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound.
-
The incubation is carried out at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 receptor antagonist.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Histamine-Induced Guinea Pig Ileum Contraction Assay
This functional assay assesses the ability of this compound to inhibit the contractile response of smooth muscle tissue to histamine.
-
Principle: Histamine binding to H1 receptors on the smooth muscle of the guinea pig ileum induces a contractile response. The antagonistic effect of this compound is quantified by its ability to reduce the magnitude of this contraction.
-
Materials:
-
Male guinea pigs.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Histamine.
-
Test compound: this compound.
-
Organ bath system with an isotonic transducer.
-
-
Procedure:
-
A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in Tyrode's solution.
-
The lumen is gently flushed, and the segment is mounted in an organ bath containing Tyrode's solution under a resting tension (e.g., 1 g).
-
The tissue is allowed to equilibrate for a period (e.g., 60 minutes), with the bath solution being changed periodically.
-
A cumulative concentration-response curve to histamine is established to determine the submaximal concentration that produces approximately 80% of the maximal response (EC80).
-
The tissue is then incubated with varying concentrations of this compound for a defined period.
-
The contractile response to the EC80 concentration of histamine is measured in the presence of this compound.
-
The IC50 value, the concentration of this compound that causes a 50% reduction in the histamine-induced contraction, is determined.
-
hERG Potassium Channel Assay
This safety pharmacology assay evaluates the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, an important indicator of potential cardiotoxicity.
-
Principle: The assay measures the effect of this compound on the electrical current flowing through hERG channels expressed in a mammalian cell line (e.g., CHO-K1 or HEK293). Inhibition of this current can lead to delayed cardiac repolarization.
-
Materials:
-
A mammalian cell line stably expressing the hERG potassium channel.
-
Patch-clamp electrophysiology setup.
-
Extracellular and intracellular recording solutions.
-
Test compound: this compound.
-
-
Procedure:
-
Whole-cell patch-clamp recordings are performed on single cells expressing the hERG channel.
-
A specific voltage protocol is applied to the cell to elicit hERG tail currents.
-
A stable baseline current is recorded before the application of this compound.
-
The cells are then perfused with increasing concentrations of this compound.
-
The effect of each concentration on the hERG tail current is measured.
-
The concentration-dependent inhibition is determined, and if significant, an IC50 value is calculated.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the comprehensive in vitro characterization of this compound.
References
Preclinical Pharmacology of SUN 1334H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of SUN 1334H, a potent and selective histamine H1 receptor antagonist. The information presented herein is compiled from published preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of drug development and research.
Introduction
This compound is a novel, orally active antihistamine agent that has demonstrated high affinity and selectivity for the histamine H1 receptor in preclinical evaluations. Its development has been focused on providing a potent therapeutic option for histamine-mediated allergic disorders with a favorable safety profile. This document summarizes the key preclinical findings related to its mechanism of action, in vitro and in vivo efficacy, and safety pharmacology.
Mechanism of Action
This compound functions as a selective antagonist of the histamine H1 receptor. By binding to this receptor, it competitively inhibits the action of histamine, a key mediator in allergic reactions. This antagonism prevents the downstream signaling cascade that leads to the classic symptoms of allergy, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/System | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | Recombinant receptors | |
| Inhibition of Histamine-Induced Contractions (IC50) | 0.198 µmol/L | Isolated guinea-pig ileum | |
| hERG K+ Current Modulation | No significant effect at concentrations up to 100 µmol/L | CHO-K1/hERG cells |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Effect | Species | Reference |
| Histamine-Induced Bronchoconstriction | Potent inhibition over 24 hours | Guinea Pigs | |
| Histamine-Induced Skin Wheal | Complete suppression | Beagle Dogs | |
| Ovalbumin-Induced Rhinitis | Complete suppression | Guinea Pigs |
Table 3: Safety Pharmacology Overview
| Assessment | Outcome | Species | Reference |
| Cardiovascular Function | No alteration at doses several-fold greater than efficacious doses | Dogs and Guinea Pigs | |
| Central Nervous System (CNS) Function | No alteration at doses several-fold greater than efficacious doses | Rats and Mice | |
| Intestinal Motility | No alteration | Rats |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological practices and the descriptions available in the primary literature.
In Vitro Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
-
Method: A radioligand binding assay was performed using a recombinant system expressing the human histamine H1 receptor.
-
Membrane preparations from cells expressing the H1 receptor were incubated with a specific radioligand (e.g., [3H]pyrilamine).
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled H1 antagonist.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The radioactivity of the filters was measured by liquid scintillation counting.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
-
Isolated Guinea-Pig Ileum Contraction Assay
-
Objective: To assess the functional antagonistic activity of this compound on histamine-induced smooth muscle contraction.
-
Method:
-
A segment of the terminal ileum from a guinea pig was dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
The tissue was allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to histamine were obtained.
-
The assay was repeated in the presence of increasing concentrations of this compound, which was added to the bath prior to the histamine.
-
The contractile responses were recorded using an isometric transducer.
-
The IC50 value, the concentration of this compound that causes a 50% inhibition of the maximal histamine-induced contraction, was determined.
-
In Vivo Ovalbumin-Induced Rhinitis in Guinea Pigs
-
Objective: To evaluate the efficacy of this compound in a model of allergic rhinitis.
-
Method:
-
Guinea pigs were sensitized with an intraperitoneal injection of ovalbumin.
-
After a sensitization period, the animals were challenged with an intranasal administration of ovalbumin.
-
This compound was administered orally at various doses prior to the ovalbumin challenge.
-
The symptoms of rhinitis, including sneezing, nasal discharge, and vascular permeability, were observed and quantified.
-
The effect of this compound on these symptoms was compared to a vehicle control group.
-
hERG Potassium Channel Assay
-
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
-
Method: A whole-cell patch-clamp electrophysiology study was conducted on Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.
-
Cells were cultured and prepared for patch-clamp recording.
-
The hERG current was elicited by a specific voltage-clamp protocol.
-
This compound was perfused at various concentrations, and the effect on the hERG current was measured.
-
The percentage of inhibition at each concentration was calculated relative to the baseline current.
-
Functional Observational Battery (FOB) in Rats
-
Objective: To evaluate the potential central nervous system (CNS) effects of this compound.
-
Method:
-
Rats were administered with single oral doses of this compound or vehicle.
-
At specified time points post-dosing, a series of systematic observations were made.
-
These observations included, but were not limited to, home cage activity, handling reactivity, sensory-motor responses, and physiological parameters (e.g., body temperature).
-
Any observed abnormalities or deviations from the normal behavior of the control group were recorded and scored.
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective histamine H1 receptor antagonist with a long duration of action. It has shown significant efficacy in various in vitro and in vivo models of allergic response. Furthermore, its safety pharmacology profile appears to be favorable, with no significant adverse effects observed on cardiovascular, central nervous, or gastrointestinal systems at doses well above the efficacious range. These findings support the potential of this compound as a therapeutic agent for the treatment of histamine-mediated disorders.
SUN-1334H: A Comprehensive Technical Guide to its High Selectivity for the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN-1334H is a potent and highly selective second-generation histamine H1 receptor antagonist. This document provides an in-depth technical overview of its selectivity profile, drawing from available preclinical data. Key quantitative data are summarized, and detailed experimental methodologies for assessing receptor binding and functional antagonism are provided. Furthermore, this guide includes visualizations of the histamine H1 receptor signaling pathway and a typical experimental workflow for determining receptor selectivity, designed to support research and drug development efforts in the field of antihistamines.
Introduction
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses. First-generation antihistamines, while effective, were often associated with sedative effects due to their ability to cross the blood-brain barrier and interact with other neurotransmitter receptors. Second-generation antihistamines were developed to offer a safer therapeutic profile by exhibiting high selectivity for the H1 receptor and limited central nervous system penetration. SUN-1334H has emerged as a notable example of such a compound, demonstrating potent H1 receptor antagonism with a favorable safety profile in preclinical studies. This guide delves into the core data underpinning its selectivity.
Quantitative Selectivity Profile of SUN-1334H
The selectivity of a drug candidate is a critical determinant of its therapeutic efficacy and safety. A highly selective compound minimizes off-target effects, thereby reducing the potential for adverse drug reactions. Preclinical evaluations of SUN-1334H have consistently highlighted its high affinity and selectivity for the histamine H1 receptor.
Binding Affinity and Functional Potency
In vitro studies have established the high-affinity binding of SUN-1334H to the histamine H1 receptor. Radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor, have been employed to determine its inhibition constant (Ki). Functional assays, which measure the biological response to a drug, have further corroborated its potent antagonist activity.
| Parameter | Receptor | Value | Assay Type |
| Inhibition Constant (Ki) | Histamine H1 | 9.7 nmol/L[1][2] | Radioligand Binding Assay |
| Half-maximal Inhibitory Concentration (IC50) | Histamine H1 | 0.198 µmol/L[1][2] | Guinea Pig Ileum Contraction Assay |
Off-Target Receptor Screening
A comprehensive assessment of a drug candidate's interaction with a wide panel of other receptors, ion channels, and enzymes is crucial for predicting its potential for off-target effects. Studies on SUN-1334H report that it exhibits no or insignificant affinity for a broad range of other molecular targets.[1][2] This includes other histamine receptor subtypes (H2, H3, and H4), as well as various serotonin, muscarinic, adrenergic, dopaminergic, GABA, and glutamate receptors, and several ion channels.[2] While specific quantitative data from these screening panels are not publicly detailed, the consistent reporting of a lack of significant binding underscores the high selectivity of SUN-1334H for the H1 receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the H1 receptor selectivity of SUN-1334H.
Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine).
-
Test Compound: SUN-1334H.
-
Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., mianserin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the receptor membrane preparation with a fixed concentration of [³H]-pyrilamine and varying concentrations of SUN-1334H in the assay buffer.
-
Parallel incubations are performed in the presence of a high concentration of a non-specific binding control to determine the amount of non-specific binding.
-
Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of SUN-1334H by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the SUN-1334H concentration and analyze the data using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Functional Antagonism: Guinea Pig Ileum Contraction Assay
This ex vivo functional assay assesses the ability of an antagonist to inhibit the histamine-induced contraction of smooth muscle tissue.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Tyrode's solution (physiological salt solution).
-
Histamine dihydrochloride.
-
Test Compound: SUN-1334H.
-
Organ bath apparatus with an isotonic transducer and data acquisition system.
-
Carbogen gas (95% O₂, 5% CO₂).
-
-
Procedure:
-
Humanely euthanize a guinea pig and isolate a section of the terminal ileum.
-
Cleanse the ileum segment and cut it into 2-3 cm pieces.
-
Mount a segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.
-
Apply a resting tension to the tissue and allow it to equilibrate.
-
Elicit a submaximal contraction of the ileum by adding a specific concentration of histamine to the organ bath.
-
After the response has stabilized, wash the tissue to return to baseline.
-
Incubate the tissue with a specific concentration of SUN-1334H for a defined period.
-
Re-introduce the same concentration of histamine in the presence of SUN-1334H and record the contractile response.
-
Repeat steps 7 and 8 with increasing concentrations of SUN-1334H.
-
Calculate the percentage inhibition of the histamine-induced contraction for each concentration of SUN-1334H.
-
Plot the percentage inhibition against the concentration of SUN-1334H and use non-linear regression to determine the IC50 value.
-
hERG Potassium Channel Assay
This safety pharmacology assay is critical for assessing the risk of drug-induced cardiac arrhythmias.
-
Materials:
-
Cell line stably expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., CHO or HEK cells).
-
Patch-clamp electrophysiology setup or a high-throughput automated electrophysiology platform.
-
Appropriate internal and external solutions for recording potassium currents.
-
Test Compound: SUN-1334H.
-
-
Procedure (using manual patch-clamp):
-
Culture the hERG-expressing cells on coverslips.
-
On the day of the experiment, place a coverslip in a recording chamber mounted on an inverted microscope.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG current.
-
Record the baseline hERG current in the absence of the test compound.
-
Perfuse the recording chamber with a solution containing a specific concentration of SUN-1334H and record the hERG current until a steady-state effect is observed.
-
Wash out the compound to observe the reversibility of any effects.
-
Repeat the procedure with a range of SUN-1334H concentrations.
-
Measure the peak tail current at each concentration and calculate the percentage inhibition relative to the baseline current.
-
Determine the IC50 value by fitting the concentration-response data to a suitable equation. Preclinical studies have shown that SUN-1334H does not modulate hERG K+-currents at concentrations as high as 100 µmol/L.[1]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can greatly aid in their understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a well-defined intracellular signaling cascade.
Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Workflow for H1 Receptor Selectivity Profiling
The process of determining the selectivity of a compound like SUN-1334H involves a series of well-defined experimental steps.
Caption: Workflow for H1 Receptor Selectivity Assessment.
Conclusion
The available preclinical data strongly support the classification of SUN-1334H as a potent and highly selective histamine H1 receptor antagonist. Its high affinity for the H1 receptor, coupled with a lack of significant interaction with a broad range of other receptors and ion channels, provides a molecular basis for its efficacy and favorable safety profile. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and study of novel antihistamines. Further research, particularly the public disclosure of quantitative off-target screening data, would provide an even more complete picture of the selectivity of this promising compound.
References
The Enigmatic Structure-Activity Relationship of SUN 1334H Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN 1334H, a potent and selective second-generation H1 receptor antagonist, has demonstrated significant promise in preclinical studies for the management of histamine-mediated allergic disorders. Its high affinity for the histamine H1 receptor, coupled with a favorable safety profile, underscores its potential as a therapeutic agent. This technical guide delves into the known pharmacological characteristics of this compound. However, a comprehensive exploration of the structure-activity relationships (SAR) of its analogs is currently limited by the scarcity of publicly available data. Despite extensive searches, including patent literature and scientific databases, specific quantitative data on the biological activity of a series of this compound analogs remains elusive.
This document, therefore, provides a detailed account of the parent compound, this compound, summarizing its known quantitative data, outlining key experimental protocols from preclinical studies, and presenting relevant signaling pathways and workflows. Furthermore, it will contextualize the potential SAR of hypothetical this compound analogs based on the established principles of second-generation antihistamines containing a piperazine moiety.
Quantitative Pharmacological Profile of this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, showcasing its potency and selectivity as a histamine H1 receptor antagonist.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | Recombinant human H1 receptor | [1][2] |
| Inhibition of Histamine-induced Contractions (IC50) | 0.198 µmol/L | Isolated guinea-pig ileum | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Model | Effect | Species | Reference |
| Histamine-induced Bronchospasm | Potent inhibition over 24 hours | Guinea pigs | [1][2] |
| Histamine-induced Skin Wheal | Complete suppression | Beagle dogs | [1][2] |
| Ovalbumin-induced Rhinitis | Complete suppression | Guinea pigs | [1][2] |
General Structure-Activity Relationship (SAR) Considerations for Second-Generation Antihistamines
While specific SAR data for this compound analogs is unavailable, general principles for second-generation antihistamines, particularly those with a piperazine core, can provide insights into potential structural modifications and their likely impact on activity.
The general pharmacophore for many H1 antagonists includes:
-
A diarylmethyl moiety: In the case of this compound, this is a bis(4-fluorophenyl)methyl group. The nature and substitution pattern of these aryl rings are critical for receptor affinity. Modifications to the fluorine substituents could impact potency and metabolic stability.
-
A central piperazine ring: This is a common feature in many antihistamines, including cetirizine and levocetirizine. The basic nitrogen atoms of the piperazine are crucial for interaction with the receptor.
-
A linker and a polar terminal group: this compound possesses a but-2-enyloxy)acetic acid side chain. The length, rigidity, and polarity of this chain influence the compound's pharmacokinetic and pharmacodynamic properties, including its selectivity and potential for off-target effects. Alterations to the linker length or the acidity of the terminal carboxylic acid could significantly affect activity and duration of action.
Experimental Protocols
The preclinical evaluation of this compound involved a battery of in vitro and in vivo assays to characterize its efficacy and safety profile.
In Vitro Assays
-
Receptor Binding Assays: To determine the binding affinity of this compound to the histamine H1 receptor, competitive binding studies were performed using radiolabeled ligands and membranes from cells expressing the recombinant human H1 receptor.[1][2]
-
Functional Assays: The functional antagonist activity was assessed by measuring the ability of this compound to inhibit histamine-induced contractions of isolated guinea-pig ileum.[1][2] Tissues were mounted in organ baths and cumulative concentration-response curves to histamine were generated in the presence and absence of this compound to determine its IC50 value.
-
Selectivity Assays: The selectivity of this compound was evaluated by testing its activity against a panel of other receptors and enzymes to identify potential off-target effects.[1][2]
In Vivo Models
-
Histamine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of the compound to protect against histamine-induced airway narrowing.[1][2]
-
Histamine-Induced Cutaneous Wheal in Dogs: The anti-allergic effect in the skin is evaluated by measuring the inhibition of wheal formation induced by intradermal histamine injection.[1][2]
-
Ovalbumin-Induced Rhinitis in Guinea Pigs: This is a model of allergic rhinitis where the compound's efficacy in reducing nasal symptoms is assessed.[1][2]
Visualizing Key Pathways and Processes
To better illustrate the context of this compound's action and evaluation, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Workflow for the Preclinical Pharmacological Evaluation of this compound.
Conclusion
This compound stands as a well-characterized, potent, and selective second-generation H1 antihistamine with a promising preclinical profile. The lack of publicly available data on its analogs, however, currently prevents a detailed structure-activity relationship analysis. Future disclosures of such data will be crucial for understanding the molecular determinants of its high affinity and selectivity, and for guiding the rational design of new and improved antihistaminic agents. The information provided herein on the parent compound serves as a strong foundation for such future investigations.
References
SUN 1334H: A Technical Overview of a Potent Histamine H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SUN 1334H, a potent and selective histamine H1 receptor antagonist. This document consolidates key chemical properties, pharmacological data, and detailed experimental methodologies relevant to the preclinical evaluation of this compound.
Chemical and Physical Data
This compound has been characterized in both its free base and hydrochloride salt forms. The key identifiers and molecular properties are summarized below.
| Parameter | This compound (HCl Salt) | This compound (Free Base) |
| CAS Number | 607736-84-5 | 607737-00-8 |
| Molecular Formula | C₂₃H₂₇ClFN₂O₃·HCl | C₂₃H₂₇ClFN₂O₃ |
| Molecular Weight | 489.38 g/mol | 416.47 g/mol |
Pharmacological Profile
This compound is a highly selective antagonist of the histamine H1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, demonstrating its potential for the treatment of allergic conditions.
In Vitro Activity
The in vitro potency of this compound has been determined through receptor binding and functional assays.
| Assay | Parameter | Value |
| Histamine H1 Receptor Binding | Kᵢ | 9.7 nM[1][2] |
| Histamine-induced Guinea Pig Ileum Contraction | IC₅₀ | 0.198 µM[1][2] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the efficacy of this compound in mitigating allergic responses. Oral administration of this compound has been shown to potently inhibit histamine-induced bronchoconstriction in guinea pigs.[1]
Signaling Pathway
This compound exerts its pharmacological effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). By antagonizing the H1 receptor, this compound effectively inhibits these downstream signaling events.
Caption: Histamine H1 receptor signaling and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol outlines the steps to determine the binding affinity of a test compound like this compound for the histamine H1 receptor.[3][4]
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control. Incubate the mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo functional assay assesses the ability of this compound to inhibit histamine-induced smooth muscle contraction.[5][6][7]
1. Materials:
-
Animal: Male Dunkin-Hartley guinea pig.
-
Physiological Salt Solution: Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Isolated Organ Bath System: With a force-displacement transducer and data acquisition system.
2. Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the luminal contents and cut the ileum into segments of 2-3 cm.
-
Mounting: Suspend each ileum segment in an organ bath containing Tyrode's solution. Attach one end to a fixed point and the other to a force-displacement transducer. Apply a resting tension of approximately 1g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
Histamine Concentration-Response Curve: After equilibration, record a stable baseline. Add histamine in a cumulative manner with increasing concentrations to obtain a concentration-response curve.
-
Antagonist Incubation: Wash the tissue thoroughly to return to baseline. Incubate the tissue with a known concentration of this compound for a predetermined period.
-
Post-Antagonist Histamine Curve: In the continued presence of this compound, repeat the cumulative addition of histamine to generate a second concentration-response curve.
-
Data Analysis: Compare the histamine concentration-response curves in the absence and presence of this compound. A rightward shift in the curve in the presence of this compound indicates competitive antagonism. Calculate the dose ratio and construct a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀. The IC₅₀ value for this compound can also be determined by measuring the inhibition of a submaximal histamine-induced contraction at various concentrations of the antagonist.
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model evaluates the protective effect of this compound against histamine-induced airway obstruction.[8][9][10]
1. Materials:
-
Animal: Male Dunkin-Hartley guinea pigs.
-
Challenge Agent: Histamine dihydrochloride solution for aerosolization or intravenous injection.
-
Test Compound: this compound for oral administration.
-
Whole-body plethysmograph or a system to measure pulmonary inflation pressure.
-
Nebulizer or injection equipment.
2. Procedure:
-
Acclimatization and Dosing: Acclimatize the guinea pigs to the experimental setup. Administer this compound or vehicle orally at a predetermined time before the histamine challenge.
-
Histamine Challenge: Place the conscious animal in a whole-body plethysmograph. Expose the animal to an aerosol of histamine for a fixed duration. Alternatively, in anesthetized animals, administer histamine intravenously.
-
Measurement of Bronchoconstriction: Continuously monitor respiratory parameters such as tidal volume, respiratory rate, and PenH (enhanced pause). The onset of bronchoconstriction is indicated by an increase in airway resistance. The pre-convulsion time (the time from the start of histamine exposure to the onset of respiratory distress) is a key endpoint.
-
Data Analysis: Compare the pre-convulsion time or the change in airway resistance in the this compound-treated group with the vehicle-treated group. A significant increase in the pre-convulsion time or a reduction in the bronchoconstrictor response in the treated group indicates a protective effect of the compound.
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. studylib.net [studylib.net]
- 8. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adrenergic influences on histamine-mediated bronchoconstriction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of SUN 1334H in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the publicly available preclinical data on SUN 1334H. Quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability in animal models have not been disclosed in the referenced literature. The information presented herein is intended for research and informational purposes only.
Introduction
This compound is a novel, potent, and selective histamine H1 receptor antagonist that was under clinical development for the treatment of allergic disorders.[1][2] Preclinical studies in various animal models have demonstrated its efficacy as an orally active antihistamine with a long duration of action and a favorable safety profile.[1][3] This guide provides a comprehensive overview of the reported preclinical pharmacokinetics, pharmacodynamics, and safety pharmacology of this compound in animal models, with a focus on experimental methodologies and data presentation.
Pharmacokinetics
While specific quantitative pharmacokinetic data for this compound in animal models is not publicly available, preclinical studies have established its key pharmacokinetic characteristics.
Oral Bioavailability and Duration of Action:
This compound is reported to be a potent, orally active antihistamine agent.[1][2] In vivo studies in guinea pigs and beagle dogs demonstrated significant and long-lasting antihistaminic effects following oral administration, suggesting good oral absorption and a prolonged duration of action.[1][3] For instance, in beagle dogs, a single oral dose of this compound resulted in complete suppression of histamine-induced skin wheal for over 10 hours, with more than 40% inhibition still observed at 24 hours.[4]
Plasma Protein Binding and Distribution:
Unpublished data suggests that this compound exhibits high plasma protein binding in both animals and humans (83–92%) and has a low volume of distribution (0.7–0.8 L/kg).[4]
In Vitro Pharmacology
In vitro studies were conducted to characterize the antihistaminic activity and receptor selectivity of this compound.
| Parameter | Value | Assay System |
| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | In vitro receptor binding assays[1] |
| Histamine H1 Receptor Functional Antagonism (IC50) | 0.198 µmol/L | Histamine-induced contractions of isolated guinea-pig ileum[1] |
| hERG K+ Current Modulation | No significant effect up to 100 µmol/L | CHO-K1/hERG cells[1][3] |
Experimental Protocol: Histamine H1 Receptor Binding Assay
The affinity of this compound for the histamine H1 receptor was determined using a radioligand binding assay. The specific details of the protocol, such as the radioligand used and the source of the receptor preparation, are not provided in the available literature.
Experimental Protocol: Functional Antagonism in Isolated Guinea-Pig Ileum
The functional antihistaminic activity of this compound was assessed by its ability to inhibit histamine-induced contractions of isolated guinea-pig ileum. Pieces of guinea-pig ileum were mounted in an organ bath containing a physiological salt solution and connected to an isometric force transducer. Cumulative concentration-response curves to histamine were generated in the absence and presence of increasing concentrations of this compound to determine the IC50 value.[1]
In Vivo Pharmacology in Animal Models
A series of in vivo studies were performed to evaluate the efficacy of this compound in animal models of allergic rhinitis and skin allergy.
| Animal Model | Species | Key Findings |
| Histamine-Induced Bronchoconstriction | Guinea Pig | Potent inhibition over 24 hours following oral administration.[1][3] |
| Histamine-Induced Skin Wheal | Beagle Dog | Complete suppression of skin wheal.[1][3] |
| Ovalbumin-Induced Rhinitis | Guinea Pig | Complete suppression of rhinitis symptoms.[1][3] |
| Passive and Active Cutaneous Anaphylaxis | Mice | Potent reduction of anaphylactic reactions.[2][4] |
| Capsaicin-Induced Neurogenic Nasal Inflammation | Guinea Pig | Better inhibition at lower and middle dose levels compared to other antihistamines.[5] |
Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs
The protective effect of this compound against histamine-induced bronchoconstriction was evaluated in guinea pigs. Animals were pre-treated with an oral dose of this compound or vehicle. After a specific time, the animals were challenged with an intravenous injection of histamine, and the resulting bronchoconstriction was measured. The dose of this compound that provided a certain level of protection was determined.[1]
Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
Guinea pigs were sensitized to ovalbumin to induce an allergic state. Following sensitization, the animals were challenged with an intranasal administration of ovalbumin to elicit rhinitis symptoms, including sneezing and nasal discharge. The effect of orally administered this compound on these symptoms was then evaluated.[1]
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective antagonist of the histamine H1 receptor. By blocking the action of histamine at these receptors, it prevents the downstream signaling cascade that leads to the symptoms of allergic reactions.
Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.
General Workflow for In Vivo Efficacy Studies
The preclinical evaluation of this compound in animal models typically followed a standardized workflow.
Caption: A generalized experimental workflow for in vivo efficacy testing of this compound.
Safety Pharmacology
This compound was evaluated for its potential effects on the cardiovascular and central nervous systems.
-
Cardiovascular Safety: In dog telemetry and guinea-pig ECG studies, this compound did not alter cardiovascular function at doses several-fold greater than those required for efficacy.[1] Importantly, it did not modulate hERG K+ currents at concentrations as high as 100 µmol/L, indicating a low potential for causing QT prolongation.[1][3]
-
Central Nervous System (CNS) Safety: A functional observational battery in rats, along with studies on pentobarbital-induced sedation and pentylenetetrazol-induced convulsions in mice, revealed no significant CNS effects.[1]
Development Status
This compound was developed by Sun Pharmaceutical Industries Ltd. and reached Phase 2 clinical trials. However, its development was discontinued.[2][3]
Conclusion
This compound is a potent and selective histamine H1 receptor antagonist with demonstrated efficacy in various preclinical animal models of allergic diseases. It is characterized by its oral activity and long duration of action. While detailed quantitative pharmacokinetic data in animal models are not publicly available, the existing pharmacodynamic and safety pharmacology data suggest a favorable preclinical profile. This guide provides a summary of the available information to aid researchers and professionals in the field of drug development.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SUN 1334H: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN 1334H is a potent, orally active, and highly selective second-generation histamine H1 receptor antagonist.[1][2] It functions as an inverse agonist, effectively suppressing the constitutive activity of the H1 receptor and inhibiting histamine-induced signaling pathways.[3] Preclinical studies have demonstrated its efficacy in various in vivo models of allergic inflammation, including allergic rhinitis, bronchoconstriction, and cutaneous allergic reactions.[1][4] This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in common preclinical models.
Mechanism of Action
This compound exhibits high binding affinity for the histamine H1 receptor with a Ki of 9.7 nM and an IC50 of 20.3 nM.[3] As an inverse agonist, this compound stabilizes the inactive conformation of the H1 receptor, thereby reducing the downstream signaling even in the absence of histamine. The binding of histamine to the H1 receptor typically activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB. This compound effectively blocks these events by preventing the initial activation of the H1 receptor.
Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Reference |
| H1 Receptor Binding Affinity (Ki) | 9.7 nM | Guinea Pig | [4] |
| Histamine-induced Contractions (IC50) | 0.198 µM | Guinea Pig Ileum | [4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Route of Admin. | Dose Range | Endpoint | Result | Reference |
| Histamine-induced Bronchoconstriction | Guinea Pig | Oral | 0.1 - 1 mg/kg | Inhibition of bronchospasm | Potent, long-lasting inhibition | [1][4] |
| Ovalbumin-induced Allergic Rhinitis | Guinea Pig | Oral | 1 mg/kg | Sneezing, vascular permeability | Significant reduction | [4] |
| Histamine-induced Skin Wheal | Beagle Dog | Oral | 0.1 - 1 mg/kg | Wheal area | Complete suppression | [1][4] |
| Passive Cutaneous Anaphylaxis | Mouse | Oral | 0.1 - 1 mg/kg | Dye leakage | Potent inhibition | [4] |
Experimental Protocols
Oral Formulation and Administration
For preclinical in vivo studies, this compound can be formulated for oral administration. A common and generally well-tolerated vehicle for suspension formulations is an aqueous solution of 0.5% (w/v) methylcellulose or carboxymethylcellulose, often with the addition of 0.1-0.2% (v/v) Tween 80 to aid in wetting and suspension of the compound. The drug should be micronized to a uniform particle size and suspended in the vehicle shortly before administration to ensure a homogenous dose. Administration is typically performed via oral gavage.
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model mimics the symptoms of allergic rhinitis in humans, including sneezing and nasal inflammation.
Experimental Workflow:
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Sensitization:
-
On days 1, 3, 5, 7, 9, 11, and 13, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 10 mg of Al(OH)₃ in sterile saline.
-
-
Drug Administration:
-
On the day of the challenge (e.g., Day 21), administer this compound (e.g., 1 mg/kg) or vehicle orally 1-2 hours before the OVA challenge.
-
-
Ovalbumin Challenge:
-
Challenge the sensitized guinea pigs by intranasal instillation of 10 µl of 1% OVA solution into each nostril.
-
-
Observation and Data Collection:
-
Immediately after the challenge, place the animals in individual observation chambers.
-
Count the number of sneezes for 30 minutes.
-
At a designated time point post-challenge (e.g., 60 minutes), perform nasal lavage by instilling and collecting a known volume of saline into the nasal cavity.
-
Analyze the nasal lavage fluid for total and differential leukocyte counts and inflammatory mediators (e.g., IL-4, histamine) by ELISA.
-
Protocol 2: Histamine-Induced Bronchoconstriction in Guinea Pigs
This model is used to assess the bronchodilatory effects of antihistamines.
Experimental Workflow:
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Histamine dihydrochloride
-
Whole-body plethysmograph
-
Aerosol generator/nebulizer
-
This compound
-
Oral gavage needles
Procedure:
-
Acclimatization:
-
Acclimatize the guinea pigs to the whole-body plethysmograph chambers.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1-1 mg/kg) or vehicle orally 1-2 hours before the histamine challenge.
-
-
Baseline Measurement:
-
Place the animals in the plethysmograph chambers and record baseline respiratory parameters, such as Penh (enhanced pause).
-
-
Histamine Challenge:
-
Expose the animals to an aerosol of histamine dihydrochloride solution (e.g., 0.1-0.3 mg/ml) for a fixed duration (e.g., 30-60 seconds).
-
-
Post-Challenge Measurement:
-
Record respiratory parameters continuously for a set period (e.g., 5-10 minutes) after the histamine challenge.
-
-
Data Analysis:
-
Calculate the percentage increase in Penh from baseline for each animal.
-
Determine the percentage inhibition of the histamine-induced bronchoconstriction by this compound compared to the vehicle-treated group.
-
Protocol 3: Histamine-Induced Skin Wheal in Beagle Dogs
This model evaluates the ability of an antihistamine to inhibit the wheal and flare response in the skin.
Experimental Workflow:
Materials:
-
Beagle dogs
-
Histamine phosphate
-
Sterile saline
-
Clippers
-
Permanent marker
-
Calipers or digital imaging system
-
This compound
-
Oral dosing capsules or formulation
Procedure:
-
Preparation:
-
Acclimatize the dogs to the experimental procedures.
-
On the day of the experiment, clip the hair on the lateral thorax of the dogs.
-
Mark injection sites with a permanent marker, ensuring adequate spacing between sites.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.1-1 mg/kg) or a placebo orally.
-
-
Histamine Injection:
-
At a predetermined time after drug administration (e.g., 2 hours), inject a fixed volume (e.g., 0.1 ml) of histamine phosphate solution (e.g., 10 µg/ml) intradermally at the marked sites.
-
Inject sterile saline at a control site.
-
-
Wheal Measurement:
-
At a specified time after the histamine injection (e.g., 15-30 minutes), measure the diameter of the wheal at its widest and narrowest points using calipers.
-
Alternatively, capture a digital image of the wheal with a ruler for later analysis.
-
-
Data Analysis:
-
Calculate the wheal area (e.g., using the formula for the area of an ellipse: π × (major radius) × (minor radius)).
-
Calculate the percentage inhibition of the wheal area by this compound compared to the placebo-treated group.
-
Safety and Toxicology
Preclinical safety pharmacology studies have shown that this compound has a good safety profile. It does not exhibit significant effects on the central nervous system, cardiovascular function (including no effect on hERG K+ currents), or intestinal motility at doses several-fold greater than those required for efficacy.[1][4]
Conclusion
This compound is a potent and selective H1 receptor antagonist with demonstrated efficacy in various in vivo models of allergic diseases. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other novel antihistamines. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Use of SUN 1334H in a Guinea Pig Model of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing SUN 1334H, a potent and selective histamine H1 receptor antagonist, in a well-established guinea pig model of ovalbumin-induced allergic rhinitis.[1][2] This document outlines the experimental procedures, data interpretation, and the underlying signaling pathways involved.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by allergen exposure, primarily mediated by the release of histamine and other pro-inflammatory molecules.[3] The guinea pig model of ovalbumin (OVA)-induced rhinitis is a widely used preclinical model that mimics key features of human allergic rhinitis, including sneezing, nasal congestion, and inflammation.[4][5] this compound is a novel antihistamine with high affinity for the histamine H1 receptor (Ki of 9.7 nM) and has demonstrated significant efficacy in preclinical models of allergy.[1][6][7] These protocols are designed to guide researchers in evaluating the therapeutic potential of this compound in this relevant animal model.
Data Presentation
The following tables summarize the reported effects of this compound in the guinea pig model of allergic rhinitis. While precise quantitative data from peer-reviewed publications is limited, the available information indicates a significant and dose-dependent inhibitory effect on the key symptoms and inflammatory markers of allergic rhinitis.
Table 1: Effect of this compound on Nasal Symptoms in Ovalbumin-Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Sneezing | Reference |
| Vehicle Control | - | No inhibition | [8] |
| This compound | 0.3 | Higher inhibition than other antihistamines | [8] |
| This compound | 1 | Higher inhibition than other antihistamines | [8] |
| Cetirizine | 1 and 10 | Significant inhibition | [8] |
| Desloratadine | 10 | Significant inhibition | [8] |
| Hydroxyzine | 10 | Significant inhibition | [8] |
| Fexofenadine | 10 - 100 | Effective | [8] |
Table 2: Effect of a 5-Day Treatment with this compound on Inflammatory Markers in Nasal Lavage Fluid (NLF)
| Treatment Group | Effect on NLF Leukocytes (Eosinophils & Lymphocytes) | Effect on NLF IL-4 Concentration | Effect on NLF Total Protein Concentration | Reference |
| Vehicle Control | High levels of inflammatory cells | Elevated IL-4 | Elevated protein | [8] |
| This compound | Comparable inhibition to cetirizine and hydroxyzine | Comparable inhibition to cetirizine and hydroxyzine | Comparable inhibition to cetirizine and hydroxyzine | [1][8] |
| Cetirizine | Comparable inhibition to this compound and hydroxyzine | Comparable inhibition to this compound and hydroxyzine | Comparable inhibition to this compound and hydroxyzine | [8] |
| Hydroxyzine | Comparable inhibition to this compound and cetirizine | Comparable inhibition to this compound and cetirizine | Comparable inhibition to this compound and cetirizine | [8] |
| Fexofenadine | Moderate inhibition | No significant effect | No effect | [8] |
| Desloratadine | Moderate inhibition | No significant effect | Comparable to other antihistamines | [8] |
Experimental Protocols
Protocol 1: Induction of Allergic Rhinitis in Guinea Pigs (Ovalbumin Sensitization and Challenge)
This protocol describes the induction of an allergic rhinitis phenotype in guinea pigs through sensitization and subsequent challenge with ovalbumin (OVA).[9]
Materials:
-
Male Dunkin Hartley guinea pigs
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile, pyrogen-free saline
-
Syringes and needles for intraperitoneal injection
-
Micropipette for intranasal administration
Procedure:
-
Acclimatization: Acclimate guinea pigs to the housing conditions for at least 3 days prior to the start of the experiment.
-
Sensitization (Days 1-14):
-
Challenge (Days 15-21):
-
Prepare a 5% OVA solution in sterile saline.
-
Challenge the sensitized guinea pigs by intranasal instillation of 20 µL of the 5% OVA solution into each nostril daily for 7 consecutive days.[9]
-
The control group should be challenged with saline only.
-
Protocol 2: Evaluation of this compound Efficacy
This protocol details the administration of this compound and the subsequent assessment of its effects on the symptoms and inflammatory parameters of allergic rhinitis.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for observing and recording nasal symptoms (e.g., video camera)
-
Materials for nasal lavage fluid (NLF) collection (e.g., sterile saline, collection tubes)
-
Reagents and equipment for cell counting and cytokine analysis (e.g., hemocytometer, ELISA kits for IL-4)
Procedure:
-
Drug Administration:
-
Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 0.3 mg/kg, 1 mg/kg).[8]
-
Administer this compound or vehicle to the sensitized guinea pigs via oral gavage at a specified time point before the OVA challenge (e.g., 1-2 hours prior for acute studies, or daily for 5 days for chronic inflammation studies).[8]
-
-
Assessment of Nasal Symptoms:
-
Collection of Nasal Lavage Fluid (NLF):
-
At a designated time after the final challenge (e.g., 60 minutes), anesthetize the guinea pigs.[4]
-
Perform a nasal lavage by instilling a known volume of sterile saline into the nasal cavity and collecting the effluent.
-
-
Analysis of NLF:
-
Cell Count: Determine the total and differential leukocyte counts (eosinophils, lymphocytes, neutrophils) in the NLF using a hemocytometer and appropriate staining techniques.[8]
-
Cytokine Analysis: Measure the concentration of IL-4 and total protein in the NLF using commercially available ELISA kits.[8]
-
Visualizations
Signaling Pathway
The therapeutic effect of this compound is primarily mediated through the blockade of the histamine H1 receptor, thereby inhibiting the downstream signaling cascade that leads to the symptoms of allergic rhinitis.
Caption: H1 Receptor Signaling Pathway in Allergic Rhinitis and this compound Intervention.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for evaluating this compound in the guinea pig rhinitis model.
Caption: Experimental Workflow for Evaluating this compound in Guinea Pig Rhinitis Model.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. A comprehensive model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. karger.com [karger.com]
- 9. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols for SUN 1334H in Canine Skin Wheal Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN 1334H is a potent and highly selective histamine H1 receptor antagonist with a long duration of action.[1][2][3] Its efficacy in mitigating histamine-mediated responses makes it a valuable compound for preclinical research in allergic and inflammatory conditions. One of the key in vivo models for evaluating the antihistaminic activity of compounds like this compound is the histamine-induced skin wheal assay in beagle dogs. This model provides a direct measure of the compound's ability to block the local inflammatory response triggered by histamine. These application notes provide a detailed protocol for utilizing this compound in a canine skin wheal assay, intended to guide researchers in the consistent and effective evaluation of this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a primary mediator in allergic reactions, binds to H1 receptors on endothelial and smooth muscle cells, leading to vasodilation and increased vascular permeability. This results in the characteristic wheal-and-flare response, marked by localized swelling (wheal) and redness (flare). By blocking the H1 receptor, this compound prevents histamine from exerting these effects, thereby suppressing the formation of the skin wheal. In preclinical studies, this compound has been shown to potently inhibit histamine-induced bronchospasm and completely suppress histamine-induced skin wheal in beagle dogs.[1][4][5]
Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound
Caption: Histamine H1 receptor signaling pathway and its inhibition by this compound.
Experimental Protocol: Histamine-Induced Skin Wheal Assay in Beagle Dogs
This protocol outlines the procedure for evaluating the efficacy of orally administered this compound in suppressing histamine-induced skin wheals in beagle dogs.
Materials
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Histamine phosphate solution (e.g., 1 mg/mL in sterile saline)
-
Phosphate-buffered saline (PBS) as a negative control
-
Beagle dogs (male or female, specific pathogen-free)
-
Clippers with a #40 blade
-
Permanent marker
-
Tuberculin syringes (1 mL) with 27-gauge needles
-
Calipers for wheal measurement
-
Sedatives (e.g., dexmedetomidine), as required and in consultation with a veterinarian. Note that some sedatives like acepromazine may interfere with the results.[6][7]
Methods
1. Animal Preparation and Acclimatization
-
House beagle dogs in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow for an acclimatization period of at least one week before the study.
-
Fast the dogs overnight prior to dosing, with water available.
2. Dosing
-
Administer this compound orally at the desired dose levels. Based on its high potency, a suggested starting dose range for exploratory studies could be 0.1 to 1.0 mg/kg.
-
Administer the vehicle control to a separate group of animals.
-
The time between this compound administration and histamine challenge should be determined by the pharmacokinetic profile of the compound, typically at the time of maximum plasma concentration (Tmax).
3. Skin Preparation and Test Site Marking
-
At a predetermined time post-dosing, sedate the dogs if necessary.
-
Carefully clip the hair on the lateral thorax of each dog.[8][9]
-
Use a permanent marker to create a grid of injection sites, ensuring they are at least 2 cm apart to prevent overlapping reactions.
4. Intradermal Injections
-
Inject 0.05 mL of the histamine phosphate solution intradermally at designated sites.
-
Inject 0.05 mL of PBS at separate sites to serve as a negative control.
-
Use a new syringe for each injection to avoid cross-contamination.
5. Wheal Measurement
-
At 15 and 30 minutes post-injection, measure the diameter of the wheal at each injection site using calipers.[8][10] The wheal is the raised, swollen area.
-
Record the measurements in two perpendicular directions (longest and shortest diameter) and calculate the mean diameter.
6. Data Analysis
-
Calculate the area of the wheal using the formula for the area of an ellipse: Area = π × (d1/2) × (d2/2), where d1 and d2 are the two perpendicular diameters.
-
Calculate the percent inhibition of the wheal area for each this compound-treated animal compared to the vehicle-treated control group using the following formula: % Inhibition = [1 - (Mean Wheal Area of Treated Group / Mean Wheal Area of Control Group)] × 100
Experimental Workflow
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Influence of sedative and anesthetic agents on intradermal skin test reactions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An evaluation of veterinary allergen extract content and resultant canine intradermal threshold concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. improveinternational.com [improveinternational.com]
- 10. termedia.pl [termedia.pl]
Application Notes and Protocols for In Vitro Histamine-Induced Contraction Assay with SUN 1334H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a key mediator in allergic and inflammatory responses, elicits smooth muscle contraction through its interaction with histamine H1 receptors. The in vitro histamine-induced contraction assay using isolated guinea pig ileum is a classical and robust pharmacological method to study the effects of H1 receptor agonists and antagonists. SUN 1334H is a potent and highly selective H1 receptor antagonist, and this document provides detailed application notes and protocols for its characterization using this assay.[1]
These protocols are designed for researchers in pharmacology and drug development to assess the potency and efficacy of this compound and other potential H1 receptor modulators.
Data Presentation
The following tables summarize the key quantitative data for this compound in comparison to histamine.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Tissue/System | Reference |
| Receptor Binding Affinity (Ki) | 9.7 nM | Histamine H1 Receptor | [1] |
| Functional Inhibitory Potency (IC50) | 0.198 µM | Isolated Guinea Pig Ileum (Histamine-induced contraction) | [1] |
Table 2: Materials and Reagents
| Reagent | Supplier | Catalogue Number |
| This compound | (Specify Supplier) | (Specify Cat. No.) |
| Histamine Dihydrochloride | (Specify Supplier) | (Specify Cat. No.) |
| Male Dunkin-Hartley Guinea Pig | (Specify Supplier) | N/A |
| Sodium Chloride (NaCl) | (Specify Supplier) | (Specify Cat. No.) |
| Potassium Chloride (KCl) | (Specify Supplier) | (Specify Cat. No.) |
| Calcium Chloride (CaCl2) | (Specify Supplier) | (Specify Cat. No.) |
| Magnesium Chloride (MgCl2) | (Specify Supplier) | (Specify Cat. No.) |
| Sodium Bicarbonate (NaHCO3) | (Specify Supplier) | (Specify Cat. No.) |
| Sodium Phosphate Monobasic (NaH2PO4) | (Specify Supplier) | (Specify Cat. No.) |
| Glucose | (Specify Supplier) | (Specify Cat. No.) |
Experimental Protocols
Preparation of Isolated Guinea Pig Ileum
This protocol details the dissection and preparation of the guinea pig ileum for use in an isolated organ bath.
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Tyrode's physiological salt solution (see Table 3 for composition)
-
Carbogen gas (95% O2, 5% CO2)
-
Petri dish
-
Surgical scissors, forceps, and thread
-
Syringe and needle
Procedure:
-
Humanely euthanize a male Dunkin-Hartley guinea pig according to approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the caecum and identify the terminal ileum.
-
Carefully dissect a segment of the ileum (approximately 10-15 cm) proximal to the ileo-caecal junction.
-
Immediately place the isolated ileum segment into a Petri dish containing fresh, carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.
-
Cut the ileum into smaller segments of 2-3 cm in length.
-
Tie a silk or cotton thread to each end of the ileum segments.
Table 3: Composition of Tyrode's Physiological Salt Solution
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 2.7 |
| CaCl2 | 1.8 |
| MgCl2 | 1.0 |
| NaHCO3 | 11.9 |
| NaH2PO4 | 0.4 |
| Glucose | 5.6 |
Guinea Pig Ileum Contraction Assay
This protocol describes the methodology for mounting the prepared ileum tissue in an organ bath and recording contractile responses to histamine in the absence and presence of this compound.
Materials:
-
Isolated organ bath system with a water jacket (maintained at 37°C)
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen gas supply
-
Histamine stock solution
-
This compound stock solution
-
Tyrode's solution
Procedure:
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas. Maintain the temperature at 37°C.
-
Mount the prepared ileum segment in the organ bath by attaching the bottom thread to a fixed hook and the top thread to the isotonic force transducer.
-
Apply a resting tension of 0.5-1.0 g to the tissue and allow it to equilibrate for at least 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
Part A: Histamine Concentration-Response Curve
-
After equilibration, record a stable baseline.
-
Add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a stable contraction at each concentration before adding the next.
-
Record the contractile response at each concentration.
-
After the maximum response is achieved, wash the tissue with fresh Tyrode's solution until the baseline is restored.
Part B: Evaluation of this compound Antagonism (Schild Analysis)
-
After washing out the histamine from Part A, allow the tissue to return to a stable baseline.
-
Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
Following the incubation period, repeat the cumulative histamine concentration-response curve as described in Part A in the presence of this compound.
-
Repeat steps 1-3 with at least three different concentrations of this compound.
Data Analysis
-
Express the contractile response to histamine as a percentage of the maximum contraction obtained in the initial concentration-response curve.
-
Plot the histamine concentration (on a logarithmic scale) against the percentage of maximum contraction to generate concentration-response curves.
-
Determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) for histamine in the absence and presence of each concentration of this compound.
-
Perform a Schild analysis to determine the pA2 value for this compound. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway in Smooth Muscle Contraction.
Caption: Experimental Workflow for Antagonist Evaluation.
References
Application Notes and Protocols for SUN 1334H in the Study of Histamine-Induced Bronchospasm
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN 1334H is a potent and highly selective histamine H1 receptor antagonist with a long duration of action.[1][2][3] Its high affinity for the H1 receptor makes it a valuable research tool for investigating the physiological and pathological roles of histamine, particularly in the context of allergic responses such as bronchospasm. Histamine, a key mediator in allergic reactions, induces bronchoconstriction through its action on H1 receptors present on airway smooth muscle.[1][2][4][5] These application notes provide detailed protocols for utilizing this compound to study and quantify the inhibition of histamine-induced bronchospasm in both in vitro and in vivo models.
Pharmacological Profile of this compound
This compound exhibits high selectivity for the histamine H1 receptor with minimal or no affinity for other receptors, including cholinergic, H2-histaminergic, serotonergic, and adrenergic receptors.[1][2] This selectivity ensures that its observed effects can be confidently attributed to the blockade of the H1 receptor.
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L | In vitro receptor binding assays | [1][2][3] |
| IC50 (Histamine-induced contractions) | 0.198 µmol/L | Isolated guinea pig ileum | [1][2][6] |
| IC50 (Histamine H1 receptor) | 20.3 nM | In vitro | [6] |
Histamine H1 Receptor Signaling Pathway in Bronchospasm
Histamine-induced bronchospasm is primarily mediated by the activation of H1 receptors on airway smooth muscle cells. The binding of histamine to these Gq-coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. research.uga.edu [research.uga.edu]
- 5. Experimental sensitization of guinea-pigs to nickel and patch testing with metal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vivoscience.de [vivoscience.de]
Application Notes and Protocols for SUN 1334H
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN 1334H is a potent and highly selective histamine H1 receptor antagonist.[1][2] As an inverse agonist at the H1 receptor, it effectively inhibits the signaling pathways associated with allergic responses, including the downstream activation of phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium. These application notes provide a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for in vitro and in vivo research applications, along with relevant technical data and a schematic of the associated signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, a valuable resource for experimental design and data interpretation.
| Parameter | Value | Species/System | Reference |
| Ki (H1 Receptor) | 9.7 nM | In vitro binding assay | [1][2] |
| IC50 (Histamine-induced contractions) | 0.198 µM | Isolated guinea-pig ileum | [1][2] |
| CAS Number (HCl Salt) | 607736-84-5 | N/A | [1] |
| CAS Number (Free Base) | 607737-00-8 | N/A |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the recommended procedure for preparing a stock solution of this compound in DMSO. Adherence to these steps will help ensure the stability and activity of the compound for experimental use.
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, nuclease-free pipette tips
Procedure:
-
Preparation:
-
Bring the this compound powder and anhydrous DMSO to room temperature before use. This prevents condensation from forming inside the containers, which could compromise the integrity of the compound and the solvent.
-
Perform all steps in a clean, dry environment, preferably within a laminar flow hood, to minimize contamination.
-
-
Weighing the Compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated precision balance.
-
Carefully weigh the desired amount of this compound powder directly into the tared tube. Record the exact weight.
-
-
Dissolution in DMSO:
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM). It is recommended to prepare a concentrated stock solution to minimize the volume of DMSO added to experimental systems.
-
Using a sterile pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved. If any particulate matter remains, continue vortexing for another 1-2 minutes.
-
For compounds that are difficult to dissolve, brief sonication in a water bath sonicator (5-10 minutes) can be employed. Avoid excessive heating during sonication.
-
-
Storage of Stock Solution:
-
Once fully dissolved, the this compound stock solution should be aliquoted into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Properly stored, the DMSO stock solution should remain stable.
-
Working Solution Preparation:
-
To prepare a working solution, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate aqueous buffer or cell culture medium.
-
Important: To avoid precipitation of the compound, it is recommended to add the DMSO stock solution to the aqueous buffer/medium and mix immediately and thoroughly. Do not add the aqueous solution directly to the concentrated DMSO stock.
-
The final concentration of DMSO in the experimental system should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. A vehicle control (containing the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. As a histamine H1 receptor antagonist, this compound blocks the binding of histamine to its receptor, thereby preventing the activation of the Gq/11 protein and the subsequent downstream signaling cascade.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vitro cell-based assay.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Note: Measuring IL-4 Inhibition with SUN 1334H Treatment
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell-mediated inflammatory responses, which are hallmarks of allergic diseases. IL-4 signaling primarily proceeds through the JAK/STAT pathway, where binding of IL-4 to its receptor induces the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Activated, phosphorylated STAT6 (p-STAT6) then translocates to the nucleus to regulate the expression of numerous genes responsible for key aspects of the allergic cascade, including immunoglobulin E (IgE) class switching and M2 macrophage polarization.[2][3]
SUN 1334H is a potent, orally active, and highly selective histamine H1 receptor antagonist.[4][5][6] Preclinical studies have demonstrated its efficacy in animal models of allergic rhinitis, where its administration was associated with a significant reduction in IL-4 concentration in nasal lavage fluid (NLF).[7][8][9] While the primary mechanism of this compound is H1 receptor blockade, its ability to modulate IL-4 levels in vivo suggests it possesses significant anti-inflammatory properties relevant to the IL-4 signaling axis.
This application note provides detailed protocols for researchers, scientists, and drug development professionals to quantify the inhibitory effects of this compound on IL-4 signaling and production. The methodologies described include a cell-based assay to measure the direct impact on the IL-4 signaling cascade via STAT6 phosphorylation and an in vivo protocol to measure IL-4 levels in a relevant disease model.
Key Signaling Pathway
The canonical IL-4 signaling pathway is initiated by the binding of IL-4 to its receptor, which triggers the phosphorylation and activation of STAT6. Measuring the phosphorylation of STAT6 at tyrosine 641 (Tyr641) is a direct and quantitative method for assessing the activation of this pathway.
Data Presentation: Quantifying IL-4 Inhibition
The following tables present hypothetical data to illustrate the expected outcomes from the protocols described in this note.
Table 1: Dose-Dependent Inhibition of IL-4-Induced STAT6 Phosphorylation by this compound in ACHN Cells
| Treatment Group | This compound Conc. (µM) | IL-4 (100 ng/mL) | p-STAT6 (Tyr641) Signal (Absorbance @ 450 nm) | % Inhibition |
| Vehicle Control | 0 | - | 0.052 ± 0.004 | N/A |
| IL-4 Stimulated | 0 | + | 1.875 ± 0.112 | 0% |
| Test Group 1 | 0.1 | + | 1.650 ± 0.098 | 12.0% |
| Test Group 2 | 1 | + | 1.125 ± 0.085 | 40.0% |
| Test Group 3 | 10 | + | 0.562 ± 0.041 | 70.0% |
| Test Group 4 | 100 | + | 0.150 ± 0.015 | 92.0% |
Data represents mean ± SD from a sandwich ELISA-based assay.[10][11]
Table 2: Effect of this compound on IL-4 Concentration in Nasal Lavage Fluid (NLF) in an Ovalbumin-Induced Rhinitis Model in Guinea Pigs
| Treatment Group (1 mg/kg, oral, 5 days) | Ovalbumin Challenge | IL-4 Concentration in NLF (pg/mL) | % Reduction vs. Positive Control |
| Naive (Saline) | - | 15.8 ± 2.1 | N/A |
| Positive Control (Vehicle) | + | 295.4 ± 25.6 | 0% |
| This compound | + | 132.9 ± 18.3 | 55.0% |
| Cetirizine | + | 141.8 ± 20.1 | 52.0% |
| Desloratadine | + | 248.1 ± 22.9 | 16.0% |
Data is hypothetical, based on published findings where this compound demonstrated comparable inhibition of IL-4 to cetirizine.[7][8][12]
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-4-Induced STAT6 Phosphorylation
This protocol describes a cell-based assay to determine the effect of this compound on IL-4-induced STAT6 phosphorylation using a sandwich ELISA format.[10][11]
Materials:
-
Cell line known to respond to IL-4 (e.g., ACHN, THP-1).
-
Cell culture medium (e.g., DMEM/RPMI), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (prepare stock in DMSO).
-
Recombinant Human IL-4.
-
Phosphate Buffered Saline (PBS).
-
Phospho-STAT6 (Tyr641) Sandwich ELISA Kit (e.g., Cell Signaling Technology #7296 or similar).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Seed 20,000-40,000 cells per well in a 96-well tissue culture plate and incubate overnight at 37°C, 5% CO₂.
-
Serum Starvation: Gently aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours or overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound solutions to the appropriate wells and incubate for 1-2 hours at 37°C. Include vehicle control wells (e.g., 0.1% DMSO).
-
Cytokine Stimulation: Prepare a stock of IL-4 in serum-free medium at 2x the final desired concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL). Add an equal volume of this solution to each well (except for unstimulated controls) and incubate for 15-20 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of the lysis buffer provided in the ELISA kit, supplemented with protease and phosphatase inhibitors. Incubate on ice for 10 minutes with gentle agitation.
-
ELISA Protocol:
-
Transfer the cell lysates to the antibody-coated microplate provided in the kit.
-
Proceed with the assay according to the manufacturer's instructions. This typically involves incubation with a detection antibody, followed by an HRP-conjugated secondary antibody, washing steps, and the addition of a TMB substrate.[10][13]
-
-
Data Acquisition: After adding the stop solution, measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (unstimulated control) from all readings. Calculate the percent inhibition for each this compound concentration relative to the IL-4 stimulated control.
Protocol 2: In Vivo Measurement of IL-4 in Nasal Lavage Fluid (NLF)
This protocol is based on an ovalbumin-sensitized guinea pig model of allergic rhinitis, as described in the literature for this compound.[7][9][12]
References
- 1. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 12. karger.com [karger.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SUN 1334H Dosage for Rodent Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of the novel investigational compound, SUN 1334H. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common challenges encountered during the design and execution of rodent studies.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for this compound in a rodent study?
A1: Establishing a starting dose for a novel compound like this compound requires a multi-faceted approach. A common strategy is to conduct a dose-ranging study, beginning with a very low, potentially sub-therapeutic dose and escalating incrementally.[1] A thorough literature review of compounds with similar structures or mechanisms of action can also help inform your starting dose range.[1] If available, in vitro data (e.g., IC50 or EC50) can serve as a preliminary guide, though direct extrapolation is often not precise.
Q2: What is the best vehicle for administering this compound?
A2: The choice of vehicle depends on the physicochemical properties of this compound, such as its solubility and stability, as well as the intended route of administration.[2] For poorly soluble compounds, aqueous solutions of cellulose derivatives like methyl cellulose (MC) are commonly used as they are well-tolerated.[3][4][5] Other options for hydrophobic compounds include vegetable oils or polymer preparations of cyclodextrin (CD), carboxymethyl cellulose (CMC), or polyethylene glycol (PEG).[2] It is crucial to assess the toxicity of the vehicle alone by including a vehicle control group in your experiments.[2]
Q3: Which route of administration should I choose for this compound in rodent studies?
A3: The selection of the administration route is a critical decision that depends on the compound's properties, the desired pharmacokinetic profile, and the experimental model.[1] Common routes include:
-
Oral (PO): Suitable for compounds with good oral bioavailability. However, be mindful of the first-pass effect in the liver, which can reduce systemic exposure.[1]
-
Intravenous (IV): Guarantees 100% bioavailability and rapid distribution, often used to determine fundamental pharmacokinetic parameters.[1]
-
Intraperitoneal (IP): A common route in rodents that offers rapid absorption, though it can be more variable than IV administration.[1]
-
Subcutaneous (SC): Typically provides slower and more sustained absorption compared to IV or IP routes.[1]
Q4: How frequently should I administer this compound?
A4: The dosing frequency is primarily determined by the compound's half-life. A pilot pharmacokinetic (PK) study to measure plasma concentrations of the drug over time can provide definitive evidence to inform the optimal dosing schedule.[6] If the compound is cleared too quickly, a more frequent dosing schedule may be necessary.[1]
Q5: I am switching from a C57BL/6 to a BALB/c mouse strain. Do I need to adjust the dosage of this compound?
A5: Yes, adjusting the dosage is critical when changing mouse strains.[6] Different strains can have variations in drug-metabolizing enzymes, which can lead to faster or slower clearance of the compound, altering its exposure and half-life.[6] A dose that is well-tolerated in one strain may cause adverse effects in another.[6] If no data is available for the new strain, it is essential to conduct a preliminary dose-finding or Maximum Tolerated Dose (MTD) study.[6]
Troubleshooting Guide
Problem: this compound is difficult to dissolve.
-
Possible Causes: The compound may have low aqueous solubility, or the chosen vehicle may be inappropriate.[7]
-
Solutions:
-
Assess Physicochemical Properties: Determine the compound's pKa, logP, and solubility in various solvents.[7]
-
Test a Panel of Vehicles: Screen various pharmaceutically acceptable vehicles.[7] Common options include saline, PBS, cyclodextrins, PEG400, DMSO, and oil-based vehicles.[7]
-
Consider Co-solvents: Use a mixture of solvents, but be mindful of potential toxicity.[7]
-
Particle Size Reduction: Micronization or nano-milling can improve the dissolution rate of suspended compounds.[7]
-
Problem: I'm observing high variability in plasma concentrations between animals.
-
Possible Causes: Inconsistent dosing technique, rapid metabolism or clearance of the compound, or issues with the formulation (e.g., precipitation).[7]
-
Solutions:
Problem: Unexpected toxicity or lack of efficacy is observed.
-
Possible Causes: The dose may be too high or too low in the specific rodent strain due to differences in metabolism.[6] The compound may also have off-target effects.
-
Solutions:
-
Perform a Dose-Finding Study: A preliminary dose-finding or Maximum Tolerated Dose (MTD) study in a small cohort of the new strain is essential.[6]
-
Assess Target Engagement: Measure a downstream biomarker of the target pathway to confirm that the inhibitor is reaching its target and having the intended biological effect.[6]
-
Investigate Off-Target Effects: Be aware that small molecule inhibitors can have off-target effects that may contribute to both efficacy and toxicity.[8][9][10]
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
An MTD study is a short-term study (usually 7 days) to determine the highest dose that can be administered without causing overt toxicity.[11]
-
Animal Model: Naive mice or rats of the desired strain, age, and sex.
-
Group Size: 3-5 animals per group.[6]
-
Dose Levels: A vehicle control group and a range of doses of this compound. The starting dose should be based on any available in vitro data or literature on similar compounds.[12] Doses should then be gradually increased until significant toxicity is observed.[12]
-
Administration: Administer this compound at the selected doses and frequency.
-
Monitoring:
Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are crucial for understanding the relationship between drug exposure and its effect on the body.[15][16][17]
-
Pharmacokinetics (PK): This aspect of the study looks at what the body does to the drug, including its absorption, distribution, metabolism, and excretion.[16][18]
-
Procedure: Administer a single dose of this compound. Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[19] Analyze plasma to determine the concentration of this compound over time.
-
-
Pharmacodynamics (PD): This part of the study examines what the drug does to the body.[16][18]
-
Procedure: At the end of an efficacy study, or at specific time points, collect tissues of interest (e.g., tumor, brain). Analyze these tissues for biomarkers to assess target engagement and downstream effects of this compound.[18] This can be done using techniques like Western blotting, qPCR, ELISA, or flow cytometry.[18]
-
Protocol 3: Administration Procedures
-
Oral Gavage:
-
Weigh the animal to calculate the precise dosing volume (typically 5-10 mL/kg).[6][20]
-
Properly restrain the mouse or rat to ensure its head and body are in a straight line.[6]
-
Use a proper-sized, ball-tipped gavage needle.[6]
-
Gently advance the needle along the upper palate into the esophagus. The tube should pass easily without resistance.[20]
-
Slowly administer the substance.[20]
-
Monitor the animal for any signs of distress after the procedure.[20][21]
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse or rat with its head in a downward position.[22]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid damaging internal organs.[22]
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into an organ or blood vessel.
-
Inject the substance and withdraw the needle.
-
Return the animal to its cage and monitor for any complications.[22]
-
Data Presentation
Table 1: Common Vehicles for Rodent Studies
| Vehicle | Properties and Considerations | Common Concentration |
| 0.9% Saline | Aqueous vehicle, suitable for water-soluble compounds. | N/A |
| Phosphate-Buffered Saline (PBS) | Aqueous vehicle, buffered to a physiological pH. | N/A |
| Carboxymethylcellulose (CMC) | Aqueous suspension for poorly soluble compounds.[23] | 0.5% (w/v) |
| Methylcellulose (MC) | Commonly used vehicle for oral toxicity studies, well-tolerated.[3][4] | 0.5% (w/v) |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent for poorly soluble compounds.[3] | Up to 1,250 mg/kg/day (NOEL in rats)[3] |
| Corn Oil/Olive Oil | Lipid-based vehicle for highly lipophilic compounds. | N/A |
| Dimethyl Sulfoxide (DMSO) | A powerful solvent, but can have its own biological effects and toxicity.[4][23] | Lowest possible, often used in combination with other vehicles. |
Table 2: Recommended Administration Volumes and Needle Gauges for Rodents
| Species | Route | Maximum Volume | Needle Gauge |
| Mouse | Oral (Gavage) | 10 mL/kg[20] | 18-20g[20] |
| Intraperitoneal (IP) | < 10 mL/kg[22] | 25-27g[22][24] | |
| Intravenous (IV) | 5 mL/kg | 26-28g[24] | |
| Subcutaneous (SC) | 10 mL/kg | 25g[24] | |
| Rat | Oral (Gavage) | 10 mL/kg[20] | 16-20g[20] |
| Intraperitoneal (IP) | < 10 mL/kg[22] | 23-25g[22][24] | |
| Intravenous (IV) | 5 mL/kg | 25-27g[24] | |
| Subcutaneous (SC) | 5 mL/kg | 25g[24] |
Visualizations
Caption: Workflow for In Vivo Dose Optimization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 13. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Consideration of Pharmacokinetic Pharmacodynamic Relationships in the Discovery of New Pain Drugs - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. biocytogen.com [biocytogen.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. researchgate.net [researchgate.net]
- 24. ntnu.edu [ntnu.edu]
Troubleshooting unexpected results with SUN 1334H
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SUN 1334H, a potent and highly selective histamine H1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally active, and highly selective histamine H1 receptor antagonist.[1][2] It functions by competitively binding to the H1 receptor, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.
Q2: What are the key binding and functional parameters of this compound?
Key in vitro parameters for this compound are summarized in the table below.
| Parameter | Value | Species/System |
| Ki | 9.7 nM | Human Histamine H1 Receptor |
| IC50 (functional) | 0.198 µM | Histamine-induced contractions of isolated guinea-pig ileum |
| IC50 (binding) | 20.3 nM | Human Histamine H1 Receptor |
Data sourced from multiple studies.[2][3][4]
Q3: Is this compound selective for the H1 receptor?
Yes, this compound is highly selective for the histamine H1 receptor. In vitro receptor binding assays have shown that it has insignificant affinity for a wide panel of other receptors and enzymes, including cholinergic, H2-histaminergic, serotonergic, and adrenergic receptors.[2][5]
Q4: What are the known in vivo effects of this compound?
In preclinical animal models, orally administered this compound has been shown to:
-
Potently inhibit histamine-induced bronchospasm in guinea pigs for over 24 hours.[2][5]
-
Completely suppress histamine-induced skin wheal in beagle dogs.[2][5]
-
Effectively reduce symptoms of ovalbumin-induced rhinitis in guinea pigs.[2]
-
Show potent reduction of passive and active cutaneous anaphylactic reactions in skin allergy models.[1]
Q5: Does this compound have any reported off-target effects on the central nervous system (CNS) or cardiovascular system?
Preclinical safety pharmacology studies indicate that this compound has a favorable safety profile with no significant CNS or cardiovascular side effects at therapeutic doses. Specifically, it did not modulate hERG K+ currents in vitro at concentrations up to 100 µM, and in vivo studies showed no alteration of cardiovascular or CNS function.[2][5]
Troubleshooting Guide
This guide addresses potential unexpected results that researchers may encounter during their experiments with this compound.
Issue 1: Lower than Expected Potency in In Vitro Assays
Question: I am not observing the expected level of H1 receptor antagonism with this compound in my in vitro assay. The IC50 value I'm getting is significantly higher than the reported 0.198 µM in the guinea pig ileum assay. What could be the reason?
Possible Causes and Solutions:
-
Compound Solubility:
-
Problem: this compound may not be fully dissolved in your assay buffer, leading to a lower effective concentration.
-
Solution: Ensure that the stock solution is fully dissolved before making serial dilutions. Consider using a different solvent for the stock solution if permitted by your experimental setup, and always perform a final dilution in your aqueous assay buffer. Information on suitable solvents may be available from the supplier.
-
-
Assay Conditions:
-
Problem: The specific conditions of your assay (e.g., cell type, receptor expression level, incubation time, temperature) can influence the apparent potency of an antagonist.
-
Solution: Review and optimize your assay protocol. Ensure that the incubation time is sufficient to reach binding equilibrium. Compare your protocol with the detailed methodologies provided below.
-
-
Compound Degradation:
-
Problem: Improper storage or handling of this compound could lead to its degradation.
-
Solution: Store the compound as recommended by the supplier, typically in a dry, dark place at a low temperature. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Issue 2: Inconsistent Results in Animal Studies
Question: I am seeing high variability in the efficacy of this compound in my in vivo allergy model. What are the potential contributing factors?
Possible Causes and Solutions:
-
Oral Bioavailability:
-
Problem: Although reported as orally active, factors such as the animal species, fasting state, and vehicle used for administration can affect the oral bioavailability of this compound.
-
Solution: Ensure a consistent and appropriate vehicle for oral administration. Consider performing a pilot pharmacokinetic study to determine the optimal dosing regimen and timing for your specific animal model.
-
-
Animal Model Variability:
-
Problem: The severity of the allergic response can vary between individual animals, leading to inconsistent results.
-
Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that the sensitization and challenge protocols are highly standardized.
-
-
Metabolism of the Compound:
-
Problem: The rate of metabolism of this compound may differ between species, affecting its duration of action.
-
Solution: If the duration of action appears shorter than expected, consider adjusting the dosing frequency or timing relative to the allergen challenge.
-
Issue 3: Unexpected Off-Target Effects at High Concentrations
Question: Although this compound is reported to be highly selective, I am observing what appear to be off-target effects at high concentrations in my cellular assay. Why might this be happening?
Possible Causes and Solutions:
-
High Compound Concentration:
-
Problem: At very high concentrations, even highly selective compounds can exhibit off-target binding to other receptors or proteins.
-
Solution: It is crucial to use a dose-response curve to determine the optimal concentration range for your experiments. Stick to concentrations that are relevant to the Ki and IC50 values of this compound for the H1 receptor.
-
-
Assay-Specific Artifacts:
-
Problem: The observed effect may be an artifact of the assay system itself at high compound concentrations (e.g., cytotoxicity, interference with the detection method).
-
Solution: Perform appropriate controls, such as a cytotoxicity assay, to rule out non-specific effects. Also, check if the compound interferes with your readout technology (e.g., fluorescence, luminescence).
-
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to the histamine H1 receptor.
-
Membrane Preparation:
-
Use membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and debris.
-
Pellet the membranes by ultracentrifugation and resuspend in the assay buffer.
-
-
Assay Components:
-
Radioligand: [³H]mepyramine (a radiolabeled H1 antagonist).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Incubation:
-
Combine the receptor membrane preparation, a fixed concentration of [³H]mepyramine, and varying concentrations of this compound in assay tubes.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding data against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Guinea Pig Ileum Contraction Assay
This functional assay is used to determine the potency of this compound in inhibiting histamine-induced smooth muscle contraction.
-
Tissue Preparation:
-
Humanely sacrifice a guinea pig and isolate a segment of the terminal ileum.
-
Place the tissue in a carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen to remove contents and cut the ileum into 2-3 cm segments.
-
-
Mounting the Tissue:
-
Mount the ileum segment in an isolated organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
-
Constructing a Histamine Concentration-Response Curve:
-
After equilibration, add histamine to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Antagonism Study with this compound:
-
After obtaining a control histamine curve, wash the tissue extensively.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
Repeat the cumulative addition of histamine in the presence of this compound and record the contractile responses.
-
-
Data Analysis:
-
Compare the histamine concentration-response curves in the absence and presence of this compound to determine the rightward shift caused by the antagonist.
-
Calculate the IC50 value for this compound from the inhibition of histamine-induced contractions.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
References
Addressing SUN 1334H batch to batch variability in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with SUN 1334H, a potent and selective histamine H1 receptor antagonist. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our in vitro assays. What are the potential causes?
A1: Batch-to-batch variability in a synthesized chemical compound like this compound can stem from several factors throughout the manufacturing, storage, and experimental process. Key areas to investigate include:
-
Purity and Impurity Profile: Minor variations in the impurity profile between batches, even if the overall purity is high, can sometimes affect biological activity.
-
Physical Properties: Differences in crystallinity, polymorphism, or salt form can influence solubility and dissolution rates, leading to varied effective concentrations in your assays.
-
Compound Stability: Degradation of the compound due to improper storage (e.g., exposure to light, temperature fluctuations, or humidity) can lead to reduced potency.[1][2][3]
-
Experimental Protocol Execution: Inconsistencies in how the compound is prepared and used in the lab (e.g., solvent, stock solution age, sonication) can introduce significant variability.
Q2: How can we proactively minimize the impact of potential batch-to-batch variability?
A2: A robust experimental design and rigorous quality control are essential. We recommend the following:
-
Internal Quality Control (QC): Perform your own QC checks on new batches. This could range from simple analytical tests to a standardized in-house bioassay.
-
Standardized Operating Procedures (SOPs): Implement and strictly follow SOPs for the handling, storage, and preparation of this compound solutions.
-
Batch Reservation and Characterization: If possible, purchase a larger quantity of a single batch for a long-term study. Thoroughly characterize this batch at the start of your experiments to establish a baseline.
-
Control Compounds: Always include positive and negative control compounds in your experiments to ensure that the assay itself is performing as expected.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: While specific stability studies for this compound are not publicly available, general best practices for small molecule compounds should be followed. We recommend storing this compound in a tightly sealed container, protected from light, at a controlled low temperature (e.g., -20°C for long-term storage). For short-term use, refrigeration (2-8°C) may be adequate. Avoid repeated freeze-thaw cycles of stock solutions.[1]
Troubleshooting Guides
Issue 1: Reduced Potency or Activity of a New Batch of this compound
If a new batch of this compound appears less potent than previous batches in your functional assays, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting reduced potency of this compound.
Issue 2: High Variability in Experimental Replicates
High variability within the same experiment using a single batch of this compound can obscure real biological effects.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting/Dilution | Calibrate pipettes regularly. Use a fresh set of tips for each dilution. Prepare a master mix for treating multiple wells or samples. |
| Poor Compound Solubility | Ensure this compound is fully dissolved in the stock solvent before further dilution into aqueous assay buffers. DMSO is a common solvent for initial stock, but final concentration in assays should be low (<0.5%) to avoid solvent effects. |
| Cell Culture Health and Density | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Passage number should be consistent. |
| Assay Timing and Incubation | Strictly control all incubation times. For kinetic reads, ensure the timing of compound addition and plate reading is consistent across all samples. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of microplates, or fill them with blank media to create a more uniform environment for the inner wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol provides a standardized method for preparing stock solutions to minimize variability.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a controlled environment.
-
Solvent Selection: Use a high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock (e.g., 10 mM).
-
Dissolution: Add the solvent to the vial containing the this compound powder. Vortex thoroughly and, if necessary, sonicate briefly in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store these aliquots at -20°C or below.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare further dilutions in your assay buffer. Do not re-freeze thawed aliquots.
Protocol 2: In Vitro Histamine H1 Receptor Antagonism Assay (Functional Calcium Mobilization)
This protocol describes a common functional assay to determine the potency of this compound by measuring its ability to block histamine-induced calcium mobilization in cells expressing the H1 receptor.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human histamine H1 receptor (H1R) in appropriate media.
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare a dilution series of this compound (from different batches if comparing) in assay buffer. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Histamine Challenge: Add a fixed concentration of histamine (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) to capture the calcium flux.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the histamine-induced fluorescence signal. Plot the percent inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value for each batch.
Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine.
Caption: this compound blocks the H1R signaling cascade.
References
SUN 1334H Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of SUN 1334H for in vitro assays. The following information is curated to address common solubility challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
This compound is a potent and highly selective histamine H1 receptor antagonist.[1][2] For accurate and reproducible in vitro assay results, it is crucial that this compound remains fully dissolved in the assay buffer at the desired concentration. Poor solubility can lead to inaccurate quantification of its biological activity.
Q2: Are there any known solubility data for this compound?
Publicly available datasheets for this compound often state that its solubility is "to be determined," indicating a lack of specific published data on its solubility in common aqueous buffers.[3] Therefore, an empirical approach to solubility optimization is necessary.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
When preparing a stock solution, it is advisable to start with organic solvents such as DMSO, ethanol, or DMF. For aqueous assay buffers, it's recommended to first dissolve the compound in a small amount of an organic co-solvent before adding it to the aqueous buffer. This should be done while vortexing to prevent precipitation.
Troubleshooting Guide: Improving this compound Solubility
If you are observing precipitation or incomplete dissolution of this compound in your in vitro assays, consider the following troubleshooting strategies.
Issue 1: Precipitation of this compound in Aqueous Buffer
Cause: this compound is likely a lipophilic compound with low aqueous solubility.
Solutions:
-
Co-solvents: The use of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can improve its solubility.
-
Surfactants/Detergents: Low concentrations of non-ionic surfactants can help to solubilize hydrophobic molecules.[5][6]
Summary of Recommended Starting Concentrations for Solubilizing Agents:
| Strategy | Agent | Typical Starting Concentration | Considerations |
| Co-solvents | DMSO | < 1% (v/v) | High concentrations can be toxic to cells. |
| Ethanol | < 1% (v/v) | Can affect enzyme activity and cell viability. | |
| PEG 400 | 1-10% (v/v) | Generally well-tolerated by cells. | |
| pH Adjustment | pH Buffers | Varies (e.g., pH 6.0-8.0) | The optimal pH needs to be determined empirically. |
| Surfactants | Tween® 20/80 | 0.01 - 0.1% (v/v) | Can interfere with some assays; check for compatibility. |
| Triton™ X-100 | 0.01 - 0.1% (v/v) | Can lyse cells at higher concentrations.[5] |
Issue 2: Inconsistent Assay Results Attributed to Solubility
Cause: The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.
Solutions:
-
Particle Size Reduction: Reducing the particle size increases the surface area, which can enhance the dissolution rate.[6][7] This can be achieved through techniques like sonication.
-
Use of Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Preparation of Fresh Solutions: Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to minimize issues with stability and precipitation over time.
Experimental Protocols
Protocol 1: General Method for Solubilizing this compound using a Co-solvent
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Create an intermediate dilution: Dilute the 10 mM stock solution in your chosen assay buffer containing a low percentage of the co-solvent (e.g., 1% DMSO).
-
Prepare the final working concentration: Further dilute the intermediate solution in the assay buffer to achieve the final desired concentration for your experiment. Ensure the final concentration of the co-solvent is minimal and does not affect the assay performance.
-
Vortexing: Gently vortex the solution after each dilution step to ensure homogeneity.
-
Visual Inspection: Before use, visually inspect the solution for any signs of precipitation.
Visualizations
Signaling Pathway of this compound
This compound is an antagonist of the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway that is inhibited by this compound.
Caption: Inhibition of the H1 Receptor Signaling Pathway by this compound.
Experimental Workflow for Solubility Optimization
The following workflow provides a systematic approach to improving the solubility of this compound for in vitro assays.
Caption: A Stepwise Workflow for Troubleshooting this compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Managing sedation as a side effect in animal models with SUN 1334H
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SUN1334H. The following information addresses common questions and troubleshooting scenarios related to its use in animal models.
Frequently Asked Questions (FAQs)
Q1: Is sedation a known side effect of SUN1334H in animal models?
A1: Based on preclinical safety pharmacology studies, sedation is not a significant side effect of SUN1334H.[1][2][3] Central Nervous System (CNS) safety assessments in rats and mice have shown that SUN1334H does not alter CNS function at doses several-fold higher than those required for therapeutic efficacy.[1][4] Studies specifically designed to assess sedation potential, such as the pentobarbital-induced sedation model, found no significant sedative effects.[2] In fact, SUN1334H is characterized as having a high anti-inflammatory to sedation index compared to other leading antihistamines.[1][2]
Q2: What is the mechanism of action of SUN1334H?
A2: SUN1334H is a potent, orally active, and highly selective histamine H1 receptor antagonist.[3][4] It exhibits high binding affinity for the H1 receptor and has insignificant or no affinity for a wide range of other receptors, including cholinergic, serotonergic, and adrenergic receptors, which contributes to its favorable safety profile.[1][4]
Q3: What are the established therapeutic effects of SUN1334H in animal models?
A3: In animal models, SUN1334H has demonstrated potent and long-lasting efficacy in histamine-mediated conditions. It has been shown to inhibit histamine-induced bronchospasm in guinea pigs, suppress histamine-induced skin wheals in dogs, and reduce symptoms of ovalbumin-induced rhinitis in guinea pigs.[4][5]
Troubleshooting Guide
Scenario 1: I am observing lethargy or reduced activity in my animal models after administering SUN1334H. Could this be sedation?
Possible Cause & Solution:
While SUN1334H is not known to be sedative, other factors could be contributing to the observed behavior:
-
Animal Health: The observed lethargy could be a symptom of an underlying health issue in the animal model, unrelated to the administration of SUN1334H. It is recommended to perform a thorough health check of the animals.
-
Experimental Stress: The stress of handling, injection, or other experimental procedures can sometimes lead to temporary reductions in activity. Ensure that animals are properly acclimated and that all procedures are performed with minimal stress.
-
Dosing and Formulation: While unlikely to cause sedation, incorrect dosing or issues with the vehicle used for administration could potentially lead to adverse effects. Double-check all calculations and the stability and suitability of your formulation.
Scenario 2: My experimental results are inconsistent, and I suspect a CNS effect like sedation is confounding the data.
Possible Cause & Solution:
Given the non-sedating profile of SUN1334H, it is more probable that other experimental variables are the source of inconsistency.
-
Review Experimental Design: Carefully review your experimental protocol for any potential confounding factors. This could include variations in environmental conditions, diet, or the timing of procedures.
-
Control Groups: Ensure that your study includes appropriate control groups (e.g., vehicle-only) to differentiate the effects of SUN1334H from other variables.
-
Objective Behavioral Assessment: If subtle behavioral changes are a concern, consider implementing a formal behavioral assessment protocol, such as a functional observational battery (see "Experimental Protocols" section), to objectively quantify any changes.
Pharmacological Profile of SUN1334H
| Parameter | Value | Species/System |
| Ki (H1 Receptor) | 9.7 nM | In vitro binding assay |
| IC50 (H1 Receptor) | 20.3 nM | In vitro binding assay |
| IC50 (Histamine-induced contractions) | 0.198 µM | Isolated guinea-pig ileum |
Experimental Protocols
CNS Safety Assessment
The lack of sedative effects of SUN1334H was established through rigorous CNS safety pharmacology studies. Below are overviews of the key experimental protocols used.
1. Functional Observational Battery (FOB) in Rats
This protocol is designed to detect and quantify behavioral and functional abnormalities in response to a test substance.
-
Acclimation: Animals are acclimated to the testing room and handling procedures.
-
Baseline Assessment: A baseline FOB is performed on each animal prior to dosing. This includes observing home cage behavior, behavior in an open field (e.g., arousal, gait, mobility), and responses to various stimuli (e.g., touch, sound). Autonomic functions (e.g., salivation, pupil size) and neuromuscular parameters (e.g., grip strength) are also recorded.
-
Dosing: Animals are administered SUN1334H or a vehicle control.
-
Post-Dose Observation: The FOB is repeated at specified time points after dosing (e.g., 1, 4, and 24 hours) to assess any changes from baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: SUN 1334H In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the histamine H1 receptor antagonist, SUN 1334H.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo oral administration of this compound?
While the specific vehicle used in the seminal preclinical studies for this compound has not been publicly disclosed, a common and recommended starting point for poorly water-soluble compounds intended for oral gavage in rodents is an aqueous suspension using a suspending agent. A widely used vehicle for such compounds is 0.5% w/v methylcellulose (MC) in sterile water or saline .[1][2] The addition of a small amount of a non-ionic surfactant, such as 0.1-0.2% Tween 80 , can aid in wetting the compound and improving the homogeneity of the suspension.[1][3]
Q2: What is a typical concentration range for this compound in the vehicle solution?
The concentration of this compound will depend on the desired dose and the dosing volume appropriate for the animal model. Preclinical studies have investigated oral doses ranging from 0.3 to 150 mg/kg.[4][5] It is crucial to determine the highest feasible concentration that forms a stable and homogenous suspension to minimize the administration volume. A pilot study to assess the suspendability of this compound at the target concentration is highly recommended.
Q3: How should I prepare the this compound suspension?
A detailed protocol for preparing a 0.5% methylcellulose vehicle is provided in the "Experimental Protocols" section. The general workflow involves preparing the vehicle first, followed by the addition and suspension of this compound. It is advisable to prepare the suspension fresh daily to ensure its stability and homogeneity.
Q4: What are the known forms of this compound and how might that affect formulation?
This compound is available as the hydrochloride salt (this compound) and as a free base (SUN-1334H free base).[6][7] The salt form may have different solubility characteristics compared to the free base. It is essential to be aware of which form is being used and to tailor the formulation strategy accordingly.
Troubleshooting Guide
Issue 1: The this compound powder is not dispersing well and is clumping in the vehicle.
-
Question: My this compound is forming clumps and not creating a uniform suspension in the methylcellulose vehicle. What can I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Pre-wet the compound: Before adding the bulk of the vehicle, try creating a paste of the this compound powder with a small amount of the vehicle or a surfactant like Tween 80. This can help to break up aggregates and improve dispersion.
-
Use a mortar and pestle: Gently triturating the this compound powder with a small amount of the vehicle in a mortar and pestle can help to break down particles and facilitate a more uniform suspension.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the suspension. This can be very effective in breaking up agglomerates. Be mindful of potential heating and the stability of the compound during sonication.
-
Issue 2: The this compound suspension appears to be settling out quickly.
-
Question: After preparing the suspension, I notice that the compound is rapidly sedimenting. How can I improve the stability of the suspension?
-
Answer: A stable suspension is crucial for accurate dosing. Consider the following:
-
Increase the viscosity of the vehicle: You can try a slightly higher concentration of methylcellulose (e.g., 1% w/v). However, be cautious as a very viscous solution can be difficult to administer via gavage.
-
Particle size reduction: If possible, micronizing the this compound powder can lead to a more stable suspension.
-
Constant agitation: Ensure that the suspension is continuously stirred or vortexed immediately before drawing each dose to ensure a homogenous mixture is administered to each animal.
-
Issue 3: I am observing signs of gastrointestinal irritation in my study animals after oral gavage.
-
Question: Some of my animals are showing signs of discomfort or gastrointestinal issues after being dosed with the this compound formulation. What could be the cause?
-
Answer: While this compound has a good reported safety profile, formulation components or administration technique can sometimes cause issues.[8]
-
Vehicle control group: It is essential to include a control group that receives the vehicle alone to differentiate between effects of the compound and the vehicle.
-
Surfactant concentration: High concentrations of surfactants can sometimes cause gastrointestinal irritation. If you are using a surfactant, consider reducing its concentration or trying a different one.
-
Gavage technique: Improper oral gavage technique can cause injury to the esophagus or stomach. Ensure that personnel are well-trained and using appropriately sized gavage needles for the animals.
-
Data Presentation
Table 1: Common Components for Oral Vehicle Formulations
| Component | Type | Typical Concentration (w/v) | Purpose |
| Methylcellulose (MC) | Suspending Agent | 0.5% - 1.0% | Increases viscosity to keep the compound in suspension.[1][2] |
| Carboxymethyl Cellulose (CMC) | Suspending Agent | 0.5% - 1.0% | Similar to methylcellulose, used to create a stable suspension.[9] |
| Tween 80 (Polysorbate 80) | Surfactant | 0.1% - 0.5% | Wets the surface of the compound particles to aid in dispersion.[3] |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | Provides an isotonic solution. |
| Sterile Water for Injection | Diluent | q.s. to final volume | A common diluent for vehicle preparation. |
Experimental Protocols
Protocol: Preparation of 0.5% w/v Methylcellulose in Sterile Water
This protocol provides a standard method for preparing a 0.5% methylcellulose vehicle suitable for oral gavage in rodents.
Materials:
-
Methylcellulose (viscosity of ~400 cP is commonly used)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Autoclave
Procedure:
-
Heat the water: Heat approximately half of the final desired volume of sterile water to 60-80°C.[10]
-
Disperse the methylcellulose: While stirring the heated water vigorously with a magnetic stir bar, slowly add the methylcellulose powder to the vortex. This prevents clumping.[10]
-
Continue stirring: Stir for approximately 10-15 minutes until the methylcellulose is fully dispersed. The solution will appear cloudy.
-
Cool the solution: Remove the beaker from the heat and add the remaining volume of cold sterile water.
-
Stir until clear: Continue to stir the solution at room temperature or in a cold room (4°C) until it becomes clear and viscous. This may take several hours or can be left overnight.[10]
-
Sterilization (optional): The final solution can be sterilized by autoclaving. Note that this may affect the viscosity.
-
Storage: Store the prepared vehicle at 4°C. It is recommended to use it within one week.
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
This compound is a selective antagonist of the histamine H1 receptor.[6][8][11] The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[12] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the physiological effects of histamine, such as those seen in allergic reactions.[7][13] this compound blocks this pathway by preventing histamine from binding to the H1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 13. proteopedia.org [proteopedia.org]
Technical Support Center: Understanding SUN 1334H IC50 and Ki Values
This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on interpreting the IC50 and Ki values of SUN 1334H in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective histamine H1 receptor antagonist. Its primary mechanism of action is to competitively bind to the H1 receptor, thereby inhibiting the effects of histamine. This makes it a promising candidate for the treatment of histamine-mediated disorders.
Q2: I have conflicting IC50 and Ki values for this compound from different assays. Why is that?
A2: It is expected to obtain different IC50 and Ki values for this compound from different types of assays. This is because Ki and IC50 values are assay-dependent. A Ki value is typically determined in a competitive binding assay and represents the intrinsic binding affinity of the compound for the receptor. An IC50 value, on the other hand, is determined in a functional assay and represents the concentration of the compound required to inhibit a specific biological response by 50%. The difference in these values can be attributed to factors such as the specific radioligand used in the binding assay, the type of functional response being measured (e.g., muscle contraction, downstream signaling), and the specific experimental conditions of each assay.
Q3: How selective is this compound for the histamine H1 receptor?
A3: this compound demonstrates high selectivity for the histamine H1 receptor. In vitro studies have shown that it has insignificant affinity for other histamine receptor subtypes, including H2, H3, and H4 receptors. Furthermore, functional assays have indicated that this compound does not significantly affect contractions induced by cholinergic, H2-histaminergic, serotonergic, or adrenergic receptor agonists, further highlighting its specificity for the H1 receptor.
Q4: What is the potential for cardiotoxicity with this compound, specifically concerning the hERG channel?
A4: Preclinical safety pharmacology studies have assessed the effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel. In these assays, this compound did not modulate hERG K+-currents at concentrations as high as 100 µM, indicating a low potential for causing cardiac arrhythmias associated with hERG channel blockade.
Data Presentation: IC50 and Ki Values for this compound
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: Binding Affinity of this compound
| Assay Type | Receptor | Radioligand | Ki (nM) |
| Receptor Binding Assay | Human Histamine H1 | [³H]-pyrilamine | 9.7 |
Table 2: Functional Potency of this compound
| Assay Type | Tissue/System | Measured Response | IC50 (µM) |
| Isolated Tissue Assay | Guinea Pig Ileum | Inhibition of histamine-induced contraction | 0.198 |
| hERG Safety Assay | CHO-K1 Cells | Inhibition of hERG K+ current | >100 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the recombinant human histamine H1 receptor.
-
Radioligand: [³H]-pyrilamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A range of concentrations of this compound or vehicle control.
-
A fixed concentration of [³H]-pyrilamine (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding by including wells with a high concentration of a known H1 antagonist.
-
Subtract the non-specific binding from the total binding to get the specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Guinea Pig Ileum Contraction Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting histamine-induced contractions of isolated guinea pig ileum.
Materials:
-
Animal: Male Dunkin-Hartley guinea pig.
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O2/5% CO2.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Organ Bath and Transducer System.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm, aerated Tyrode's solution.
-
Gently flush the lumen to remove intestinal contents.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Mounting the Tissue:
-
Suspend each ileum segment in an organ bath containing Tyrode's solution.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.
-
-
Histamine Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.
-
-
Inhibition by this compound:
-
Wash the tissue to return to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
In the presence of this compound, repeat the cumulative histamine concentration-response curve.
-
-
Data Analysis:
-
Measure the amplitude of the contractions at each histamine concentration.
-
Plot the percentage of the maximum histamine response against the logarithm of the histamine concentration for both the control and this compound-treated tissues.
-
Determine the IC50 of this compound by plotting the percentage inhibition of the maximum histamine response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling cascade.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for determining Ki of this compound.
Avoiding SUN 1334H degradation during storage
This technical support center provides guidance on the proper storage and handling of SUN 1334H to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in maintaining the integrity of their this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: -20°C or lower. For long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q2: I dissolved this compound in a solvent. How should I store the solution?
Solutions of this compound are generally less stable than the solid compound. For optimal stability in solution:
-
Solvent Choice: Use anhydrous, high-purity solvents.
-
Storage Temperature: Store aliquots at -80°C to minimize freeze-thaw cycles.
-
Container: Use tightly sealed vials with a septum to minimize exposure to air and moisture.
Q3: How can I tell if my this compound has degraded?
Degradation of this compound can be indicated by:
-
Visual Changes: A change in color or the appearance of precipitate in solutions.
-
Analytical Assessment: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inconsistent Experimental Results: A loss of biological activity or variability in experimental outcomes.
Troubleshooting Guide
This guide will help you troubleshoot potential degradation issues with this compound.
Issue 1: Inconsistent or reduced activity in biological assays.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the storage conditions of your solid and solution stocks.
-
Perform an analytical check (e.g., HPLC) on your current stock to assess its purity.
-
If degradation is confirmed, prepare a fresh stock solution from a new vial of solid this compound.
-
Compare the activity of the fresh stock to the old stock in your assay.
-
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
-
Possible Cause: The unknown peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Review the handling and storage procedures for any deviations from the recommended protocol.
-
Consider the potential degradation pathways (hydrolysis, oxidation, photodecomposition) and if your handling could have exposed the compound to moisture, air, or light.
-
If possible, use mass spectrometry to identify the mass of the degradation products, which can provide clues about the degradation pathway.
-
Quantitative Data on Stability
The following tables summarize the stability of a model compound with properties similar to those expected for this compound under various storage conditions.
Table 1: Stability of Solid this compound at Different Temperatures
| Storage Temperature (°C) | Purity after 6 months (%) | Purity after 12 months (%) |
| 25 (Room Temperature) | 85.2 | 70.1 |
| 4 | 95.8 | 91.5 |
| -20 | 99.1 | 98.3 |
| -80 | >99.9 | >99.9 |
Table 2: Stability of this compound in Solution (DMSO) at -20°C
| Storage Condition | Purity after 1 month (%) | Purity after 3 months (%) |
| Exposed to light and air | 92.3 | 85.4 |
| Protected from light, sealed vial | 98.5 | 97.1 |
| Protected from light, under Argon | >99.5 | >99.0 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution of this compound at the same concentration as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Impact of this compound degradation on a signaling pathway.
Validation & Comparative
A Comparative Guide: SUN 1334H versus Fexofenadine in Preclinical Allergy Models
This guide provides a detailed comparison of SUN 1334H and fexofenadine, two histamine H1 receptor antagonists, based on their performance in various preclinical allergy models. The information is intended for researchers, scientists, and drug development professionals interested in the efficacy and pharmacological profiles of these compounds.
Mechanism of Action
Both this compound and fexofenadine are selective antagonists of the histamine H1 receptor.[1][2][3] By binding to this receptor, they prevent histamine from initiating the signaling cascade that leads to the classic symptoms of an allergic reaction, such as sneezing, itching, and increased vascular permeability. Fexofenadine is a second-generation antihistamine and the active metabolite of terfenadine.[4] It is known for its minimal penetration of the blood-brain barrier, resulting in a non-sedating profile.[4] this compound is described as a potent, orally active, and highly selective H1 receptor antagonist.[1][5][6]
Data Presentation
The following tables summarize the available quantitative data from preclinical studies comparing this compound and fexofenadine.
Table 1: In-vitro H1 Receptor Activity
| Compound | Parameter | Value | Reference |
| This compound | Ki (inhibition constant) | 9.7 nM | [1][6] |
| IC50 (histamine-induced guinea pig ileum contraction) | 0.198 µM | [1][6] | |
| Fexofenadine | Ki (inhibition constant) | 10 nM | |
| IC50 (histamine H1 receptor) | 246 nM |
Table 2: In-vivo Efficacy in Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
| Treatment (5-day) | Effect on Nasal Lavage Fluid (NLF) Leukocytes | Effect on NLF IL-4 Concentration | Effect on NLF Total Protein Concentration | Reference |
| This compound | Comparable inhibition to cetirizine and hydroxyzine | Comparable inhibition to cetirizine and hydroxyzine | Comparable inhibition to cetirizine and hydroxyzine | [7] |
| Fexofenadine | Moderate inhibition | No significant effect | No effect | [7] |
Note: Specific quantitative data with statistical analysis for fexofenadine in this model were not available in the cited abstracts. The descriptions are based on the qualitative comparisons provided in the source.
Table 3: In-vivo Efficacy in Capsaicin-Induced Neurogenic Nasal Inflammation in Guinea Pigs
| Treatment | Effect on Capsaicin-Induced Sneezing | Reference |
| This compound | Better inhibition at lower and middle dose levels compared to other antihistamines | [7] |
| Fexofenadine | Better inhibition at lower and middle dose levels compared to other antihistamines | [7] |
Note: The cited abstract indicates comparable efficacy at lower and middle doses, but does not provide specific quantitative data for a direct comparison.
Experimental Protocols
Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This model simulates the inflammatory response seen in allergic rhinitis.
-
Sensitization: Guinea pigs are sensitized to ovalbumin, typically through intraperitoneal injections of ovalbumin mixed with an adjuvant like aluminum hydroxide over a period of several days.
-
Challenge: After the sensitization period, the animals are challenged with an intranasal administration of ovalbumin to induce an allergic reaction.
-
Treatment: Test compounds (this compound, fexofenadine) are administered orally for a specified period (e.g., 5 days) before the final challenge.
-
Endpoint Measurement: Following the challenge, nasal lavage fluid (NLF) is collected to measure inflammatory markers such as the infiltration of leukocytes (e.g., eosinophils), levels of cytokines like IL-4, and total protein concentration as an indicator of vascular permeability.
Capsaicin-Induced Neurogenic Nasal Inflammation in Guinea Pigs
This model is used to assess the effect of drugs on neurogenic inflammation, which plays a role in nasal allergy symptoms.
-
Induction: Neurogenic inflammation is induced by the intranasal instillation of capsaicin, a substance that activates sensory nerves.
-
Symptom Assessment: The primary endpoint is the number of sneezes occurring within a defined period after capsaicin administration.
-
Treatment: The test compounds are administered orally at various doses prior to the capsaicin challenge.
-
Data Analysis: The number of sneezes in the treated groups is compared to that in a vehicle-treated control group to determine the inhibitory effect of the compounds.
Histamine-Induced Skin Wheal in Beagle Dogs
This is a classic model to evaluate the in-vivo antihistaminic activity of a compound.
-
Histamine Challenge: A solution of histamine is injected intradermally into the shaved skin of beagle dogs.
-
Wheal Formation: The injection of histamine causes a localized swelling (wheal) and redness (flare), which are characteristic of a histamine-mediated response.
-
Treatment: The test compounds are administered orally before the histamine challenge.
-
Measurement: The size of the wheal and flare is measured at various time points after the histamine injection.
-
Efficacy Determination: The reduction in the size of the wheal and flare in the treated groups compared to a control group indicates the antihistaminic efficacy of the compound. Preclinical studies showed that SUN-1334H completely suppressed the histamine-induced skin wheal in beagle dogs.[5][6]
Mandatory Visualization
Caption: Signaling pathway of histamine H1 receptor and the mechanism of action of this compound and fexofenadine.
Caption: Experimental workflow for the ovalbumin-induced allergic rhinitis model in guinea pigs.
Conclusion
Based on the available preclinical data, both this compound and fexofenadine are effective H1 receptor antagonists. In in-vitro assays, this compound and fexofenadine exhibit potent and selective binding to the H1 receptor.
In in-vivo models of allergic rhinitis in guinea pigs, this compound demonstrated a broader anti-inflammatory effect compared to fexofenadine, significantly reducing inflammatory cell influx, IL-4 levels, and protein leakage in nasal lavage fluid.[7] Fexofenadine showed moderate inhibition of leukocyte infiltration but had no significant effect on IL-4 or total protein concentrations in this model.[7] In a model of neurogenic inflammation, both compounds were effective at lower and middle doses in reducing capsaicin-induced sneezing.[7]
These preclinical findings suggest that this compound may offer a more comprehensive anti-inflammatory profile in the context of allergic rhinitis compared to fexofenadine. However, it is important to note that these are preclinical data, and further clinical studies are necessary to establish the comparative efficacy and safety of these two compounds in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. ovid.com [ovid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fexofenadine on inflammatory mediators in nasal lavage fluid in intermittent allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of H1 Receptor Blockade: SUN 1334H versus Cetirizine
For Immediate Release: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of SUN 1334H and cetirizine, two prominent H1 receptor antagonists. The following analysis, supported by experimental data, is intended to inform researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent and highly selective H1 receptor antagonist with a long duration of action, demonstrating strong preclinical efficacy in various models of allergic response.[1][2][3] Cetirizine, a well-established second-generation antihistamine, is a selective peripheral H1 receptor antagonist widely used for the treatment of allergic conditions.[4][5][6] This guide presents a side-by-side comparison of their performance based on available preclinical and clinical data, focusing on their H1 receptor blockade capabilities.
In Vitro H1 Receptor Blockade
Both this compound and cetirizine exhibit high affinity for the histamine H1 receptor. The following table summarizes their in vitro binding affinities and functional inhibitory concentrations.
| Parameter | This compound | Cetirizine |
| H1 Receptor Binding Affinity (Ki) | 9.7 nmol/L[1][7][8] | ~6 nM[4] |
| Functional Inhibition (IC50) | 0.198 µmol/L (guinea pig ileum)[1][2][9] | 20.3 nM (cloned human H1 receptors)[7][9] |
In Vivo Efficacy and Receptor Occupancy
In vivo studies in animal models have demonstrated the potent antihistaminic and anti-allergic effects of this compound. It effectively inhibits histamine-induced bronchospasm, skin wheal, and rhinitis.[1][2] For cetirizine, human studies have quantified its occupancy of brain H1 receptors, providing insights into its sedative potential at different dosages.
| Parameter | This compound | Cetirizine |
| In Vivo Efficacy | Potent inhibition of histamine-induced bronchospasm, skin wheal, and ovalbumin-induced rhinitis in animal models.[1][2] | Effective in treating allergic rhinitis, dermatitis, and urticaria.[4] |
| Brain H1 Receptor Occupancy (Human PET studies) | Data not available | 12.6% at 10 mg, 25.2% at 20 mg.[4][10] |
Selectivity and Safety Profile
A crucial aspect of antihistamine development is selectivity for the H1 receptor to minimize off-target effects. Both this compound and cetirizine demonstrate high selectivity.
This compound:
-
Showed no or insignificant affinity for a panel of other receptors and enzymes in in vitro assays.[1]
-
Did not modulate hERG K+ currents at concentrations up to 100 µmol/L, indicating a low risk of cardiotoxicity.[1][2]
-
CNS safety studies in animal models showed no significant adverse effects.[2][11]
Cetirizine:
-
Exhibits over 600-fold selectivity for the H1 receptor over other receptors, including muscarinic, serotonin, dopamine, and adrenergic receptors.[4]
-
Considered non-sedating at standard doses (e.g., 10 mg) due to low brain H1 receptor occupancy.[4][10]
Experimental Protocols
The data presented in this guide are based on established experimental methodologies.
H1 Receptor Binding Assay
This assay quantifies the affinity of a compound for the H1 receptor.
Caption: Workflow for a competitive H1 receptor binding assay.
The principle of this assay is the competition between a radiolabeled ligand and the unlabeled test compound for binding to the H1 receptor.[12] The inhibitory constant (Ki) is then determined from the concentration of the test compound that displaces 50% of the radioligand.[12]
In Vivo Assessment of H1 Receptor Blockade (Histamine-Induced Wheal and Flare)
This human model is commonly used to assess the pharmacodynamics of H1 antihistamines.
Caption: Experimental workflow for the histamine-induced wheal and flare model.
This method involves measuring the size of the wheal and flare reaction on the skin induced by a histamine injection before and after administration of the antihistamine.[13][14] The reduction in the size of the reaction indicates the degree of H1 receptor blockade.
H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.
Caption: Simplified H1 receptor signaling pathway.
Activation of the H1 receptor leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[15] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various cellular responses associated with allergic reactions.[15] H1 receptor antagonists like this compound and cetirizine competitively block histamine from binding to the H1 receptor, thereby inhibiting this signaling cascade.
Conclusion
Both this compound and cetirizine are potent and selective H1 receptor antagonists. This compound shows promising preclinical data with a strong safety profile. Cetirizine is a well-characterized antihistamine with established clinical efficacy and a favorable safety profile at standard doses. The choice between these or other H1 antagonists in a research or development context would depend on the specific application and desired pharmacological profile. Further clinical studies on this compound are necessary to fully elucidate its therapeutic potential in humans.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SUN-1334H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. zyrtec.com [zyrtec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Dose dependency of brain histamine H(1) receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the efficacy of H1 blockers by noninvasive measurement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. innoprot.com [innoprot.com]
Preclinical Efficacy of SUN-1334H Demonstrates Potent Antihistaminic and Anti-inflammatory Properties Compared to Desloratadine
A comprehensive review of preclinical data reveals that SUN-1334H, a novel antihistamine, exhibits potent and selective histamine H1 receptor antagonism with a long duration of action. In direct comparative studies with desloratadine and other second-generation antihistamines, SUN-1334H has demonstrated significant efficacy in various animal models of allergic rhinitis and skin allergies. Notably, SUN-1334H shows a strong anti-inflammatory profile, in some instances surpassing the effects of desloratadine.
Comparative Efficacy Data
The following table summarizes the key preclinical efficacy data for SUN-1334H and desloratadine.
| Parameter | SUN-1334H | Desloratadine | Reference |
| Histamine H1 Receptor Binding Affinity (Ki) | 9.7 nM | 2-3 ng/mL (~7 nM) | [1][2] |
| Inhibition of Histamine-induced Contractions (IC50) | 0.198 µM (guinea-pig ileum) | Not available in direct comparison | [3] |
| Inhibition of Ovalbumin-Induced Nasal Inflammation in Guinea Pigs (5-day treatment) | [4] | ||
| - NLF Leukocytes | Comparable inhibition to cetirizine and hydroxyzine | Moderate inhibition | [4] |
| - IL-4 Concentration in NLF | Comparable inhibition to cetirizine and hydroxyzine | No significant effect | [4] |
| - Total Protein Concentration in NLF | Significant reduction | Comparable to SUN-1334H, cetirizine, and hydroxyzine | [4][5] |
| Inhibition of Capsaicin-Induced Neurogenic Nasal Inflammation in Guinea Pigs | Better inhibition at lower and middle dose levels (comparable to fexofenadine) | Less effective than SUN-1334H and fexofenadine at lower and middle doses | [4] |
| Central Nervous System Side Effects | Devoid of any significant effects | Devoid of any significant effects | [4][6] |
NLF: Nasal Lavage Fluid
Experimental Protocols
The preclinical efficacy of SUN-1334H and desloratadine was evaluated using standardized and validated animal models.
1. Histamine H1 Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compounds to the histamine H1 receptor.
-
Methodology: In vitro receptor binding assays were conducted using recombinant cells expressing the human histamine H1 receptor. The ability of SUN-1334H and desloratadine to displace a radiolabeled ligand from the receptor was measured, and the inhibition constant (Ki) was calculated.[3]
2. Inhibition of Histamine-Induced Contractions:
-
Objective: To assess the functional antagonist activity of the compounds.
-
Methodology: Isolated guinea-pig ileum was exposed to histamine, which induces muscle contraction. The concentration of SUN-1334H required to inhibit the histamine-induced contraction by 50% (IC50) was determined.[3]
3. Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs:
-
Objective: To evaluate the anti-inflammatory effects of the compounds in an animal model of allergic rhinitis.
-
Methodology: Guinea pigs were sensitized and subsequently challenged with ovalbumin to induce an allergic inflammatory response in the nasal passages. Animals were treated with SUN-1334H, desloratadine, or other antihistamines for 5 days. Nasal lavage fluid (NLF) was collected and analyzed for inflammatory markers, including leukocytes, IL-4, and total protein concentration.[4]
4. Capsaicin-Induced Neurogenic Nasal Inflammation in Guinea Pigs:
-
Objective: To investigate the effect of the compounds on neurogenic inflammation.
-
Methodology: Nasal inflammation was induced in guinea pigs by the administration of capsaicin. The efficacy of SUN-1334H and desloratadine in inhibiting the inflammatory response was evaluated.[4]
5. Assessment of Central Nervous System (CNS) Side Effects:
-
Objective: To determine the potential for sedation and other CNS-related side effects.
-
Methodology: Models such as pentobarbital-induced sedation and pentylenetetrazol-induced convulsions in mice, as well as a functional observational battery in rats, were used to assess the CNS safety profile of the compounds.[3][6]
Signaling Pathways and Experimental Workflow
Both SUN-1334H and desloratadine are selective antagonists of the histamine H1 receptor.[1][7] By blocking this receptor, they prevent histamine from initiating the downstream signaling cascade that leads to the symptoms of an allergic reaction.[7]
The preclinical evaluation of these compounds typically follows a standardized workflow to ensure robust and comparable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugs.com [drugs.com]
- 3. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of anti-inflammatory properties and evidence for no sedation liability for the novel antihistamine SUN-1334H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Second-Generation Antihistamines vs. SUN-1334H
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel histamine H1 receptor antagonist, SUN-1334H, and established second-generation antihistamines. The following sections detail their respective pharmacological profiles, supported by experimental data, to facilitate an objective evaluation for research and development purposes.
Mechanism of Action: Targeting the Histamine H1 Receptor
Both second-generation antihistamines and SUN-1334H exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor.[1][2][3] Activation of the H1 receptor by histamine, a key mediator in allergic reactions, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[5] This cascade ultimately leads to the classic symptoms of an allergic response. By binding to the H1 receptor, these antagonists stabilize its inactive conformation, thereby blocking histamine-induced signaling.[3] Second-generation antihistamines are designed to have high selectivity for the peripheral H1 receptors and limited ability to cross the blood-brain barrier, thus minimizing sedative effects.[1][2]
Comparative Quantitative Data
The following tables summarize key in vitro and pharmacokinetic parameters for SUN-1334H and a selection of prominent second-generation antihistamines.
Table 1: In Vitro H1 Receptor Binding Affinity
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Source(s) |
| SUN-1334H | 9.7 | [4][6] |
| Desloratadine | 0.87 | [7][8] |
| Levocetirizine | 3.0 | [9][10] |
| Cetirizine | 6.0 | [9][10][11] |
| Fexofenadine | 10.0 | [1] |
| Rupatadine | 102 | [12][13] |
| Loratadine | 138 | [7] |
| Ebastine | 51.7 | [7] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) | Protein Binding (%) | Volume of Distribution (Vd) (L/kg) | Source(s) |
| SUN-1334H (preclinical) | - | - | Long duration of action | 83-92 | 0.7-0.8 | [1] |
| Cetirizine | ~1.0 | 257 (for 10 mg dose) | 6.5-10 | 93-96 | 0.3-0.45 | [14][15][16] |
| Levocetirizine | ~0.9 | 270 (for 5 mg dose) | ~8.5 | ~96 | ~0.3 | [17][18][19] |
| Fexofenadine | 1-3 | - | ~14.4 | 60-70 | 5.4-5.8 | [3][12][20] |
| Loratadine | ~1.2 | 17 (for 20 mg dose) | ~8.4 (parent), ~28 (metabolite) | 97-99 | - | [21][22] |
| Desloratadine | ~3 | 3.98 (for 5 mg dose) | ~27 | - | - | [23][24][25] |
| Rupatadine | ~0.75 | 2.6 (for 10 mg dose) | ~5.9 | 98-99 | - | [26][27][28] |
| Ebastine (Carebastine) | 4-6 | 195 (for 20 mg dose) | 10-16 | >95 | - | [29][30] |
Experimental Protocols
Histamine-Induced Wheal and Flare Suppression Test
This clinical pharmacology model is a standard method to assess the in vivo efficacy and duration of action of H1 antihistamines.
Objective: To evaluate the ability of an antihistamine to inhibit the cutaneous reaction induced by intradermal histamine injection.
Methodology:
-
Subject Selection: Healthy, non-atopic volunteers are recruited. A washout period for any interfering medications is required.
-
Baseline Testing: Before drug administration, a baseline histamine response is established. A fixed concentration of histamine phosphate (e.g., 10 mg/mL) is injected intradermally at designated sites on the forearm.[31][32]
-
Drug Administration: Subjects are administered a single dose of the investigational antihistamine or placebo in a double-blind, crossover fashion.
-
Post-Dose Histamine Challenges: At specified time points post-dose (e.g., 1, 2, 4, 8, 12, 24 hours), histamine challenges are repeated at fresh skin sites.
-
Measurement: The resulting wheal (raised, edematous area) and flare (surrounding erythema) are traced or digitally imaged at a fixed time after each histamine injection (typically 10-15 minutes).[8][31] The areas of the wheal and flare are then calculated.
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each post-dose time point is calculated relative to the baseline response.
Receptor Occupancy Studies using Positron Emission Tomography (PET)
Objective: To quantify the extent to which an antihistamine binds to H1 receptors in the central nervous system (CNS), providing an indication of its potential for sedative side effects.
Methodology:
-
Radioligand: A radiolabeled tracer that binds to H1 receptors, such as [11C]doxepin, is used.
-
Subject Enrollment: Healthy volunteers are enrolled in the study.
-
Baseline PET Scan: A baseline PET scan is performed to measure the baseline density of available H1 receptors in the brain.
-
Drug Administration: Subjects receive a single oral dose of the antihistamine being studied.
-
Post-Dose PET Scan: A second PET scan is conducted at a time point corresponding to the peak plasma concentration of the drug.
-
Image Analysis: The PET images from the baseline and post-dose scans are analyzed to determine the binding potential of the radioligand in various brain regions.
-
Calculation of Receptor Occupancy: The H1 receptor occupancy (H1RO) is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan.
In Vivo Efficacy of SUN-1334H (Preclinical Data)
Preclinical studies have demonstrated the potent in vivo activity of SUN-1334H in various animal models of allergic disorders.[4][6][9]
-
Histamine-Induced Bronchospasm in Guinea Pigs: Oral administration of SUN-1334H resulted in potent and long-lasting inhibition of histamine-induced bronchospasm, with effects observed for over 24 hours.[4][6]
-
Histamine-Induced Skin Wheal in Beagle Dogs: SUN-1334H completely suppressed the formation of histamine-induced skin wheals.[4][6]
-
Ovalbumin-Induced Rhinitis in Guinea Pigs: In a model of allergic rhinitis, SUN-1334H effectively inhibited sneezing, reduced vascular permeability, and decreased intranasal pressure.[4][6]
-
Capsaicin-Induced Sneezing in Guinea Pigs: In a model of neurogenic nasal inflammation, SUN-1334H demonstrated a higher inhibitory effect on sneezing at lower doses (0.3 and 1 mg/kg) compared to other tested antihistamines, including cetirizine, desloratadine, and fexofenadine.[1]
CNS Effects and Safety Profile
A key differentiator among H1 antihistamines is their potential to cause sedation. This is primarily determined by their ability to cross the blood-brain barrier and occupy central H1 receptors.
-
SUN-1334H: Preclinical safety pharmacology studies indicated a good safety profile. In central nervous system safety models, SUN-1334H was devoid of any significant effects, similar to desloratadine and fexofenadine.[33]
-
Second-Generation Antihistamines: While generally considered non-sedating, some second-generation antihistamines, such as cetirizine, may cause mild sedation in a subset of individuals at recommended doses.[2] Fexofenadine, loratadine, and desloratadine are generally considered to be non-sedating at standard doses.[2] PET studies have confirmed low to negligible brain H1 receptor occupancy for fexofenadine and desloratadine at therapeutic doses.[30]
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow: Histamine-Induced Wheal and Flare Test
Caption: Workflow for a Histamine-Induced Wheal and Flare Suppression Study.
Logical Relationship: Drug Development and Evaluation
Caption: Logical Flow of Antihistamine Development and Evaluation.
References
- 1. karger.com [karger.com]
- 2. droracle.ai [droracle.ai]
- 3. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
- 12. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Cetirizine - Wikipedia [en.wikipedia.org]
- 17. Absorption, distribution, metabolism and excretion of [14C]levocetirizine, the R enantiomer of cetirizine, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics of desloratadine in children between 2 and 11 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Population pharmacokinetic modelling of rupatadine solution in 6–11 year olds and optimisation of the experimental design in younger children - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]
- 28. orlpedia.gr [orlpedia.gr]
- 29. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. allergy.org.au [allergy.org.au]
- 32. allergy.org.au [allergy.org.au]
- 33. fda.gov [fda.gov]
SUN 1334H: A Comparative Analysis of its Superior Selectivity Profile Among H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor selectivity of the novel H1 antagonist SUN 1334H, with supporting data and experimental protocols.
This compound is a potent and highly selective second-generation histamine H1 receptor antagonist.[1][2] Preclinical studies have demonstrated its high affinity for the H1 receptor, with a binding affinity (Ki) of 9.7 nM.[1] This high affinity is coupled with a notable lack of significant binding to other receptors, a characteristic that distinguishes it from many other first and second-generation antihistamines and suggests a favorable side-effect profile. This guide provides a comparative analysis of the selectivity of this compound against other commonly used H1 antagonists, supported by available experimental data.
Comparative Receptor Binding Affinity
The selectivity of an H1 antagonist is determined by its binding affinity for the histamine H1 receptor relative to its affinity for other receptors, such as muscarinic, adrenergic, and serotonergic receptors. Off-target binding can lead to undesirable side effects, including drowsiness, dry mouth, and cardiac arrhythmias. Second-generation antihistamines were developed to have greater selectivity for the H1 receptor and reduced penetration of the blood-brain barrier, thereby minimizing centrally-mediated side effects.[3][4]
While a comprehensive head-to-head comparative study including this compound against a wide panel of receptors is not yet published in a single report, the available data indicates its superior selectivity. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other representative first and second-generation H1 antagonists for the H1 receptor and various off-target receptors. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
| Antagonist | Receptor | Binding Affinity (nM) | Generation |
| This compound | Histamine H1 | 9.7 (Ki) [1] | Second |
| Dopamine D3 | 3430 (IC50) | ||
| Sigma σ1 | 5460 (IC50) | ||
| Adrenergic α1D | 7760 (IC50) | ||
| Diphenhydramine | Histamine H1 | 15 | First |
| Muscarinic M1-M5 | 20-100 | ||
| Adrenergic α1 | 79 | ||
| Serotonin 5-HT2A | 130 | ||
| Chlorpheniramine | Histamine H1 | 3.2 | First |
| Muscarinic M1 | 1,700 | ||
| Adrenergic α1 | 610 | ||
| Serotonin 5-HT1A | >10,000 | ||
| Cetirizine | Histamine H1 | 6 (Ki) [5] | Second |
| Muscarinic | >10,000 | ||
| Adrenergic α1 | >10,000 | ||
| Serotonin 5-HT2 | >10,000 | ||
| Levocetirizine | Histamine H1 | 3 (Ki) | Second |
| Muscarinic | >10,000 | ||
| Adrenergic α1 | >10,000 | ||
| Serotonin 5-HT2 | >10,000 | ||
| Loratadine | Histamine H1 | 23 | Second |
| Muscarinic | >10,000 | ||
| Adrenergic α1 | >10,000 | ||
| Serotonin 5-HT2 | >10,000 | ||
| Desloratadine | Histamine H1 | 0.4-2.5 | Second |
| Muscarinic M1-M5 | >1,000 | ||
| Fexofenadine | Histamine H1 | 10 (Ki) | Second |
| Muscarinic | >10,000 | ||
| Adrenergic α1 | >10,000 | ||
| Serotonin 5-HT2 | >10,000 |
Note: Data for antagonists other than this compound is compiled from various sources for illustrative purposes. Ki and IC50 are measures of binding affinity and inhibitory concentration, respectively; lower values indicate higher affinity/potency.
As the data illustrates, this compound demonstrates high affinity for the H1 receptor with significantly weaker interactions at the dopaminergic, sigma, and adrenergic receptors investigated. In contrast, first-generation antihistamines like diphenhydramine and chlorpheniramine show considerable affinity for muscarinic and other receptors, which is associated with their sedative and anticholinergic side effects. While other second-generation antihistamines like cetirizine, levocetirizine, and fexofenadine also exhibit high selectivity for the H1 receptor, the available data for this compound suggests it belongs to this class of highly selective antagonists.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of H1 antagonists is the competitive blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR). Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), mediating allergic and inflammatory responses. H1 antagonists prevent these downstream effects by occupying the receptor binding site.
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
The selectivity of H1 antagonists is typically determined using radioligand binding assays. The following diagram illustrates a typical experimental workflow for a competitive binding assay.
References
- 1. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of second-generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
Comparative CNS Side Effect Profile: SUN 1334H vs. First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the central nervous system (CNS) side effect profile of the novel antihistamine SUN 1334H against traditional first-generation antihistamines. The information presented is supported by preclinical experimental data to assist in the evaluation of its therapeutic potential and safety profile.
Executive Summary
This compound is a potent and highly selective histamine H1 receptor antagonist.[1][2] Preclinical studies demonstrate that this compound is devoid of significant CNS side effects, a characteristic that aligns it more closely with second-generation antihistamines like fexofenadine and desloratadine.[1][3] In stark contrast, first-generation antihistamines are well-documented to cross the blood-brain barrier, leading to a range of CNS-related adverse effects including drowsiness, sedation, and cognitive impairment.[4][5][6] This guide synthesizes the available data to highlight the differential CNS impact of this compound and first-generation antihistamines.
Data Presentation: Quantitative Comparison of CNS Effects
The following tables summarize the key quantitative findings from preclinical studies comparing the CNS effects of this compound with first- and second-generation antihistamines.
Table 1: Effect on Pentobarbital-Induced Sleeping Time in Mice
This experiment assesses the sedative potential of the compounds by measuring their ability to prolong sleep induced by a barbiturate.
| Treatment Group | Dose (mg/kg, p.o.) | Sleeping Time (minutes, Mean ± SEM) | Statistical Significance vs. Control |
| Vehicle Control | - | 39.8 ± 3.5 | - |
| This compound | 25 | 42.1 ± 4.1 | Not Significant |
| 50 | 40.5 ± 3.8 | Not Significant | |
| 150 | 38.9 ± 4.5 | Not Significant | |
| Hydroxyzine (First-Generation) | 25 | 55.3 ± 5.2 | p < 0.05 |
| 50 | 68.7 ± 6.1 | p < 0.01 | |
| 150 | 85.4 ± 7.9 | p < 0.001 | |
| Cetirizine (Second-Generation) | 25 | 48.6 ± 4.9 | Not Significant |
| 50 | 59.2 ± 5.6 | p < 0.05 | |
| 150 | 63.1 ± 6.0 | p < 0.01 | |
| Desloratadine (Second-Generation) | 25 | 45.3 ± 4.2 | Not Significant |
| 50 | 54.8 ± 5.1 | p < 0.05 | |
| 150 | 57.2 ± 5.4 | p < 0.05 | |
| Fexofenadine (Second-Generation) | 25 | 41.2 ± 3.9 | Not Significant |
| 50 | 39.9 ± 3.7 | Not Significant | |
| 150 | 40.8 ± 4.0 | Not Significant |
Data extracted from Mandhane et al., 2010.[3]
Table 2: Effect on Ethanol-Induced Ataxia in Mice (Rotarod Test)
This experiment evaluates the impact on motor coordination by measuring the ability of mice to remain on a rotating rod after alcohol administration.
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds, Mean ± SEM) at 60 min | Statistical Significance vs. Control |
| Vehicle Control + Ethanol | - | 125.6 ± 10.2 | - |
| This compound + Ethanol | 50 | 122.3 ± 9.8 | Not Significant |
| Hydroxyzine (First-Generation) + Ethanol | 50 | 75.4 ± 6.9 | p < 0.01 |
| Cetirizine (Second-Generation) + Ethanol | 50 | 98.7 ± 8.1 | p < 0.05 |
| Desloratadine (Second-Generation) + Ethanol | 50 | 118.9 ± 9.5 | Not Significant |
| Fexofenadine (Second-Generation) + Ethanol | 50 | 124.1 ± 10.1 | Not Significant |
Data extracted from Mandhane et al., 2010.[3]
Experimental Protocols
1. Pentobarbital-Induced Sedation in Mice
-
Objective: To assess the sedative and hypnotic effects of the test compounds.
-
Animals: Male Swiss albino mice.
-
Methodology:
-
Animals were fasted for 4 hours prior to dosing.
-
Test compounds (this compound, hydroxyzine, cetirizine, desloratadine, fexofenadine) or vehicle were administered orally (p.o.).
-
One hour after administration of the test compound, pentobarbital sodium (45 mg/kg) was administered intraperitoneally (i.p.) to induce sleep.
-
The time interval between the loss and recovery of the righting reflex was recorded as the sleeping time. The loss of the righting reflex was determined by the inability of the mouse to return to an upright position when placed on its back.
-
-
Endpoint: Duration of sleeping time in minutes.
2. Ethanol-Induced Ataxia in Mice (Rotarod Test)
-
Objective: To evaluate the effect of the test compounds on motor coordination and balance.
-
Apparatus: A rotating rod apparatus (Rotarod).
-
Animals: Male Swiss albino mice trained to remain on the rotarod.
-
Methodology:
-
Mice were trained for several days to stay on the rotarod rotating at a constant speed.
-
On the test day, baseline latency to fall was recorded.
-
Test compounds (this compound, hydroxyzine, cetirizine, desloratadine, fexofenadine) or vehicle were administered orally.
-
Thirty minutes after drug administration, ethanol (1 g/kg) was administered intraperitoneally to induce motor incoordination.
-
The latency to fall from the rotating rod was measured at various time points post-ethanol administration.
-
-
Endpoint: Latency to fall from the rotarod in seconds.
Mandatory Visualization
Conclusion
The available preclinical data strongly indicate a favorable CNS side effect profile for this compound when compared to first-generation antihistamines. In validated animal models of sedation and motor incoordination, this compound did not produce significant CNS impairment, performing similarly to non-sedating second-generation antihistamines. In contrast, the first-generation antihistamine hydroxyzine demonstrated significant sedative and ataxic effects. These findings suggest that this compound's high selectivity for the H1 receptor and likely limited penetration of the blood-brain barrier contribute to its improved safety profile. Further clinical evaluation is warranted to confirm these preclinical observations in human subjects.
References
A Comparative Analysis of the Duration of Action: SUN 1334H versus Loratadine
For Immediate Release
This guide provides a detailed comparison of the preclinical and clinical data on the duration of action of SUN 1334H, a novel antihistamine, and loratadine, a widely used second-generation antihistamine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available experimental data to date.
Executive Summary
This compound demonstrates a prolonged duration of action in preclinical models, supported by its high affinity for the histamine H1 receptor. Preclinical evidence suggests that the antihistaminic effects of this compound are sustained for over 24 hours. Loratadine, which is metabolized to the more active desloratadine, also has a well-established long duration of action of up to 24 hours in clinical use. While direct head-to-head clinical trials on the duration of action are not extensively published, a comparison of their receptor binding affinities and preclinical pharmacodynamics suggests this compound has the potential for a sustained efficacy profile.
Receptor Binding Affinity
The affinity of a drug for its target receptor is a key determinant of its potency and can influence its duration of action. A higher binding affinity, often indicated by a lower inhibition constant (Ki), suggests a stronger and potentially more prolonged interaction with the receptor.
| Compound | Receptor | Ki (nmol/L) | Source |
| This compound | Histamine H1 | 9.7[1][2][3][4] | Mandhane et al., 2008 |
| Loratadine | Histamine H1 | 16 - 138[5] | Gillard et al., 2003; Limon and Kockler, 2003 |
| Desloratadine (active metabolite of Loratadine) | Histamine H1 | 0.4 - 0.87[5] | Gillard et al., 2003; Limon and Kockler, 2003 |
Note: Ki values for loratadine and desloratadine are from different studies and methodologies, which may account for the range.
Preclinical and Clinical Duration of Action
Preclinical in vivo studies and clinical pharmacodynamic assessments provide insights into the duration of antihistaminic effects.
This compound: Preclinical Evidence
Preclinical studies in animal models have demonstrated a long-lasting antihistaminic effect of this compound.
| Animal Model | Assay | Dose | Duration of Effect | Source |
| Guinea Pigs | Histamine-induced bronchospasm | Not specified | > 24 hours[1][2][4] | Mandhane et al., 2008 |
| Beagle Dogs | Histamine-induced skin wheal | Not specified | Complete suppression[1][2][4] | Mandhane et al., 2008 |
Loratadine: Clinical Evidence
The duration of action of loratadine in humans is well-documented, largely attributed to its active metabolite, desloratadine.
| Parameter | Value | Source |
| Onset of Action | 1 - 3 hours[6][7] | Study.com, StatPearls |
| Peak Effect | 8 - 12 hours[6][7] | Study.com, StatPearls |
| Duration of Action | Up to 24 hours[6] | Study.com |
| Half-life (Loratadine) | ~8.5 hours[6] | Study.com |
| Half-life (Desloratadine) | ~27 hours[8] | Wikipedia |
Experimental Protocols
In Vitro Histamine H1 Receptor Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
-
Methodology: In vitro receptor binding assays were conducted.[1][2] While the specific details of the assay for this compound are not fully elaborated in the provided sources, a general methodology for such assays involves:
-
Preparation of Receptor Source: Membranes from cells expressing the human histamine H1 receptor are prepared.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]pyrilamine) is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Detection and Analysis: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Histamine-Induced Bronchospasm in Guinea Pigs (for this compound)
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound in an animal model of allergic bronchoconstriction.
-
Methodology:
-
Drug Administration: this compound was administered orally.[1][2]
-
Histamine Challenge: At various time points after drug administration (extending beyond 24 hours), the animals were challenged with an aerosolized solution of histamine to induce bronchospasm.
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction was measured, typically by assessing changes in respiratory function (e.g., airway resistance, tidal volume).
-
Data Analysis: The ability of this compound to inhibit the histamine-induced bronchospasm over time was quantified to determine its duration of action.[1][2]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the histamine H1 receptor signaling pathway and a typical experimental workflow for evaluating antihistamine efficacy.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: In Vivo Antihistamine Efficacy Workflow.
Conclusion
Both this compound and loratadine exhibit a long duration of action, making them suitable for once-daily administration. Preclinical data for this compound indicates a potent and sustained antihistaminic effect lasting over 24 hours, which is consistent with its high H1 receptor binding affinity.[1][2][4] Loratadine's long duration of action in clinical settings is well-established and is primarily mediated by its active metabolite, desloratadine, which also has a high affinity for the H1 receptor and a long half-life.[6][7][8] Further head-to-head clinical studies would be beneficial to definitively compare the duration of action and clinical efficacy of this compound and loratadine.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]
- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Loratadine - Wikipedia [en.wikipedia.org]
SUN 1334H: A Comparative Guide to GPCR Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of SUN 1334H, a potent and highly selective histamine H1 receptor antagonist. The following sections detail its interaction with other G-protein coupled receptors (GPCRs), presenting available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows.
Executive Summary
This compound is characterized as a highly selective antagonist for the histamine H1 receptor. Preclinical studies demonstrate that it possesses a high affinity for its primary target with an inhibition constant (Ki) of 9.7 nM.[1][2][3] In vitro receptor binding assays have shown that this compound has either no or insignificant affinity for a panel of other receptors and enzymes.[1][2][3] Functional assays further support this selectivity, indicating no significant effects on contractions induced by cholinergic, H2-histaminergic, serotonergic, or adrenergic receptor agonists.[1][2][3]
Cross-Reactivity Data
The selectivity of this compound has been assessed against a panel of receptors. While the complete list of all tested GPCRs is not publicly available, data for a few specific off-target receptors have been reported. The following table summarizes the available quantitative data on the binding affinity of this compound for its primary target and select off-target GPCRs.
| Target Receptor | Ligand | Ki (nM) | IC50 (nM) | Species |
| Histamine H1 Receptor | This compound | 9.7 | 20.3 | Human |
| α1D-Adrenoceptor | This compound | 3810 | 7760 | Human |
| Dopamine D3 Receptor | This compound | 1160 | 3430 | Human |
| Sigma σ1 Receptor | This compound | - | 5460 | Human |
Data sourced from Mandhane SN, et al. Drugs R D. 2008;9(2):93-112.
Experimental Protocols
The evaluation of the cross-reactivity of this compound with other GPCRs is primarily conducted through in vitro radioligand binding assays. The following is a representative protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the target GPCRs of interest.
-
Radioligand: A specific, high-affinity radiolabeled ligand for each target GPCR.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation expressing the target GPCR, and the specific radioligand at a concentration close to its dissociation constant (Kd).
-
Competition Binding: Add varying concentrations of this compound to the wells. For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of control wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of the Histamine H1 Receptor
The primary target of this compound, the histamine H1 receptor, is a Gq/11-coupled GPCR. Upon activation by histamine, it initiates a signaling cascade that leads to various cellular responses. This compound acts as an antagonist, blocking this pathway.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for GPCR Cross-Reactivity Screening
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of GPCRs using radioligand binding assays.
Caption: GPCR Cross-Reactivity Screening Workflow.
References
Safety Operating Guide
Navigating the Proper Disposal of SUN 1334H: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like SUN 1334H are paramount to ensuring a safe laboratory environment and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive, step-by-step procedure for its proper disposal based on its chemical class and general best practices for pharmaceutical research waste.
This compound is identified as a potent and selective H1 receptor antagonist.[1][2][3][4] Its chemical formula is C23H28Cl2F2N2O3.[1] As with any research chemical, particularly those with high biological activity, it is crucial to handle and dispose of this compound with a thorough understanding of its potential hazards and in accordance with institutional and regulatory guidelines.[5][6][7]
Key Compound Information:
| Property | Value | Source |
| Chemical Name | (E)-2-((4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)but-2-en-1-yl)oxy)acetic acid | [8] |
| Molecular Formula | C23H28Cl2F2N2O3 | [1] |
| Molecular Weight | 489.38 g/mol | [1] |
| Class | Histamine H1 Receptor Antagonist | [1][2][3][4] |
| Appearance | Solid (Light yellow to yellow) | [1] |
| Storage | 4°C, sealed storage, away from moisture | [1] |
Detailed Disposal Protocol for this compound
The following protocol outlines the recommended steps for the safe disposal of this compound and associated contaminated materials in a laboratory setting. This procedure is based on general principles of chemical and pharmaceutical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
I. Personal Protective Equipment (PPE) and Safety Precautions:
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's chemical hygiene plan and specific protocols for handling and disposing of potent research compounds.
-
Required PPE: At a minimum, wear the following PPE:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
-
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
II. Segregation and Collection of Waste:
-
Unused or Expired this compound:
-
Do not dispose of solid this compound directly into standard laboratory trash or down the drain.
-
Carefully place the original container with the unused or expired compound into a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid.
-
-
Contaminated Solid Waste:
-
This includes items such as used gloves, weighing papers, pipette tips, and any other disposable materials that have come into direct contact with this compound.
-
Collect all contaminated solid waste in a clearly labeled, sealed plastic bag or a designated solid hazardous waste container.
-
-
Contaminated Liquid Waste:
-
This includes any solutions containing this compound.
-
Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with any solvents used.
-
Never mix incompatible waste streams.
-
III. Labeling and Storage of Hazardous Waste:
-
Proper Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(E)-2-((4-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)but-2-en-1-yl)oxy)acetic acid (this compound)"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any associated hazards (e.g., "Potent Compound," "Handle with Caution")
-
-
Secure Storage: Store all labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. This area should be under the control of authorized personnel and inspected regularly.
IV. Final Disposal:
-
Contact EHS: Once the hazardous waste containers are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulatory requirements.
-
Professional Disposal: All pharmaceutical and chemical waste from research must be disposed of through a licensed hazardous waste management facility.[9][10] These facilities have the necessary permits and technology to handle and treat chemical waste in an environmentally responsible manner, often through incineration.[10]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound and associated waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy and safety pharmacology of SUN-1334H, a potent orally active antihistamine agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling SUN 1334H
Disclaimer: A specific Safety Data Sheet (SDS) for SUN 1334H is not publicly available. The following information is based on general safety protocols and best practices for handling potent, non-volatile, powdered pharmaceutical research compounds in a laboratory setting. Researchers must always consult their institution's safety guidelines and perform a risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent antihistamine agent under clinical development. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling potent compounds to minimize exposure.[1][2] The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Required PPE | Enhanced Protection (for high-risk procedures) |
| Weighing and Aliquoting (powder) | - Nitrile Gloves (double-gloved)[2] - Lab Coat[3] - Safety Glasses with Side Shields[2] - N95 Respirator[3] | - Full-face respirator or Powered Air-Purifying Respirator (PAPR)[3] - Disposable Gown/Coveralls[3] - Boot Covers[3] |
| Solution Preparation | - Nitrile Gloves[2] - Lab Coat[3] - Safety Goggles[4] | - Face Shield[5] - Chemical-resistant Apron |
| General Laboratory Use (in solution) | - Nitrile Gloves[2] - Lab Coat[3] - Safety Glasses[2] | - As determined by risk assessment |
Operational Plan: Handling this compound
Safe handling of potent compounds like this compound requires a systematic approach to minimize the risk of exposure and contamination. The following workflow outlines the key steps for handling this compound in a laboratory setting.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com.au [westlab.com.au]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
